Acid red 73
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5413-75-2 |
|---|---|
Molecular Formula |
C22H16N4NaO7S2 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
disodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C22H16N4O7S2.Na/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15;/h1-13,27H,(H,28,29,30)(H,31,32,33); |
InChI Key |
ONBDQWBSYPZVNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
5413-75-2 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acid red 73 brilliant crocein brilliant crocein MOO crocein scarlet MOO.3B |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Acid Red 73
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 73, also known by synonyms such as Brilliant Crocein MOO and C.I. 27290, is a synthetically prepared sulfonated bis-azo dye.[1][2] Structurally, it is the disodium salt of 7-hydroxy-8-[[4-(phenyldiazenyl)phenyl]azo]-1,3-naphthalenedisulfonic acid.[2] Its primary applications are in the dyeing of textiles like wool and silk, as well as paper and leather.[3] It also finds use as a colorant in plastics, wood, and inks.[1][3] Due to its chemical nature as an azo dye, its degradation products and potential toxicological profile are of significant interest to researchers in environmental science and drug development. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and degradation, and an exploration of its potential biological interactions.
Chemical and Physical Properties
This compound is a yellow-light red to dark red powder.[1][4] It is characterized by its solubility in water, ethanol, and acetone, while being insoluble in most other organic solvents.[1][3]
Quantitative Data Summary
The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | Disodium 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonate | [5] |
| Synonyms | Brilliant Crocein, Crocein Scarlet MOO, C.I. This compound, C.I. 27290 | [1][2][6] |
| CAS Number | 5413-75-2 | [1][2][4] |
| Molecular Formula | C₂₂H₁₄N₄Na₂O₇S₂ | [1][2][6] |
| Molecular Weight | 556.48 g/mol | [1][2][5] |
| Appearance | Yellow-light red / Dark red powder | [1][3][4] |
| Density | 1.58 g/cm³ | [2] |
| UV-Vis λmax | ~508 nm (in water) | [7] |
| Solubility | Soluble in water, ethanol, acetone, DMSO. Insoluble in other organic solvents. | [1][2][3][4][5] |
Qualitative Chemical Properties
This compound exhibits distinct color changes in the presence of strong acids and bases, a characteristic feature of many azo dyes. These reactions are useful for its identification.
-
Reaction with Strong Sulfuric Acid: Forms a red-purple solution, which upon dilution, yields a red-brown precipitate.[1][3]
-
Reaction with Nitric Acid: The dye solution turns blue, then transitions to orange and brown, and finally to an olive color.[1][3]
-
Reaction with Aqueous HCl: The addition of strong hydrochloric acid to an aqueous solution of this compound causes the formation of a dark red-brown precipitate.[1][3]
-
Reaction with Aqueous NaOH: The addition of sodium hydroxide solution results in a dark brown precipitate.[1][3]
Spectroscopic Data
-
UV-Visible Spectroscopy: The UV-Vis spectrum of an aqueous solution of this compound shows a characteristic absorption peak in the visible region, with a maximum absorbance (λmax) at approximately 508 nm.[7] This peak is attributed to the π→π* electronic transitions within the extensive conjugated system of the bis-azo chromophore.
-
Mass Spectrometry: High-resolution mass spectrometry (UPLC-Orbitrap MS) has been used to identify this compound. The data reveals precise mass-to-charge ratios for the molecular ions, confirming its elemental composition.[8]
Experimental Protocols
This section details the methodologies for the synthesis, degradation, and analysis of this compound as cited in the literature.
Synthesis of this compound
The manufacturing of this compound involves a two-step diazo coupling reaction.[1][2]
Methodology:
-
Diazotization: 4-(Phenyldiazenyl)benzenamine (also known as 4-aminoazobenzene) is treated with a cold solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then slowly added to an alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid). The electrophilic diazonium salt attacks the electron-rich naphthalene ring, leading to the formation of the bis-azo dye, this compound.
-
Isolation: The dye is then precipitated from the reaction mixture, filtered, washed, and dried.
Photocatalytic Degradation of this compound
Several studies have investigated the degradation of this compound using photocatalysis, often with TiO₂-based catalysts. The following is a generalized protocol based on such studies.[7]
Materials:
-
This compound solution of known concentration
-
Photocatalyst (e.g., Fe₃O₄@TiO₂)
-
Photocatalytic reactor with a UV light source (e.g., 300 W high-pressure mercury lamp)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Methodology:
-
Catalyst Suspension: A specific amount of the photocatalyst is added to the this compound aqueous solution in the reactor.
-
Adsorption Equilibrium: The suspension is stirred in the dark for a set period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach an adsorption-desorption equilibrium.
-
Photoreaction: The UV lamp is turned on to initiate the photocatalytic reaction. The solution is continuously stirred to ensure uniform irradiation.
-
Sample Collection: Aliquots of the solution are withdrawn at regular time intervals.
-
Analysis: The collected samples are centrifuged or filtered to remove the catalyst particles. The concentration of the remaining this compound in the supernatant is determined by measuring its absorbance at λmax (508 nm) using a UV-Vis spectrophotometer.
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time 't'.
Fenton-like Degradation of this compound
The advanced Fenton process, utilizing zero-valent iron (Fe⁰) and hydrogen peroxide (H₂O₂), is an effective method for degrading this compound.[9]
Materials:
-
This compound solution
-
Zero-valent iron powder
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Mechanical stirrer and water bath for temperature control
-
COD (Chemical Oxygen Demand) analysis kit
Methodology:
-
Reaction Setup: An aqueous solution of this compound is placed in a reactor equipped with a stirrer and temperature control.
-
pH Adjustment: The initial pH of the solution is adjusted to an optimal acidic value (e.g., pH 3.0) using H₂SO₄.
-
Initiation of Reaction: A predetermined dosage of zero-valent iron powder is added to the solution, followed by the addition of H₂O₂ to initiate the Fenton-like reaction.
-
Reaction Progression: The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes) under constant stirring and controlled temperature.
-
Monitoring: The degradation of the dye is monitored by taking samples at different time points and measuring the absorbance. The overall mineralization can be assessed by measuring the reduction in COD.[9]
-
Optimization: Key parameters such as Fe⁰ dosage, H₂O₂ concentration, initial pH, and temperature can be varied to optimize the degradation efficiency.[9]
Toxicological Profile and Biological Interactions
This compound is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[10] As a bis-azo dye, its toxicological significance is largely related to the metabolic cleavage of its azo bonds (-N=N-).
Potential Toxicological Pathway
The primary concern with azo dyes is their potential to be metabolized into constituent aromatic amines by azoreductase enzymes, particularly those produced by the gut microbiota. Some aromatic amines are known or suspected carcinogens. While a specific signaling pathway for this compound has not been detailed, the general mechanism for azo dye toxicity involves reductive cleavage followed by metabolic activation of the resulting amines, which can then form DNA adducts, leading to genotoxicity. Furthermore, dysbiosis of the gut microbiota and the release of metabolites can potentially trigger inflammatory responses, possibly involving pathways like the NLRP3 inflammasome.
References
- 1. irug.org [irug.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. rsc.org [rsc.org]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wwjmrd.com [wwjmrd.com]
An In-Depth Technical Guide to Acid Red 73: Molecular Structure, Formula, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 73, a prominent member of the azo dye class, is a synthetically produced colorant with a rich history of use in various industrial applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, with a particular focus on its molecular structure and chemical formula. Furthermore, this document outlines the fundamental principles and a generalized experimental protocol for its synthesis, offering valuable insights for researchers and professionals in the fields of chemistry and drug development.
Core Molecular and Physical Properties
This compound is characterized by its complex aromatic structure, which is responsible for its distinct red color. The molecule's properties are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value | Reference |
| IUPAC Name | disodium;7-hydroxy-8-[(E)-[4-[(E)-phenyldiazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate | [1] |
| Synonyms | Brilliant Crocein MOO, C.I. 27290, Croceine Scarlet 3B | [1] |
| CAS Number | 5413-75-2 | [2] |
| Chemical Formula | C₂₂H₁₄N₄Na₂O₇S₂ | [3] |
| Molecular Weight | 556.47 g/mol | [4] |
| Appearance | Reddish-brown powder | [5] |
| Solubility | Soluble in water | [2] |
Molecular Structure and Formula
The chemical formula of this compound is C₂₂H₁₄N₄Na₂O₇S₂.[3] Its structure is defined by a double azo linkage (–N=N–) connecting three aromatic moieties: a phenyl group, a phenylene group, and a substituted naphthalene ring. The presence of two sulfonate groups (–SO₃⁻) confers water solubility to the molecule, a critical property for its application as a dye. The hydroxyl group (–OH) on the naphthalene ring also influences the molecule's color and chemical reactivity.
The IUPAC name, disodium;7-hydroxy-8-[(E)-[4-[(E)-phenyldiazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate, precisely describes the arrangement of these functional groups.[1]
Synthesis of this compound: An Experimental Overview
The synthesis of this compound is a classic example of a two-step diazotization and azo coupling reaction. The overall process involves the conversion of a primary aromatic amine into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.
Synthesis Pathway
The synthesis of this compound proceeds via the following pathway:
Caption: Synthesis pathway of this compound.
Detailed Experimental Protocol
While specific laboratory-scale protocols can vary, the following provides a generalized methodology for the synthesis of this compound.
Materials:
-
4-Aminoazobenzene (p-Aminoazobenzene)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
7-Hydroxynaphthalene-1,3-disulfonic acid (G acid)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Ice
-
Distilled water
Step 1: Diazotization of 4-Aminoazobenzene
-
Preparation of the Amine Salt: In a beaker, prepare a solution of 4-aminoazobenzene in dilute hydrochloric acid. The mixture is cooled to 0-5°C in an ice bath with constant stirring. This step converts the primary amine into its more soluble hydrochloride salt.
-
Formation of the Diazonium Salt: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the cold amine salt solution. The temperature must be strictly maintained below 5°C to prevent the decomposition of the unstable diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (using starch-iodide paper).
Step 2: Azo Coupling Reaction
-
Preparation of the Coupling Component Solution: In a separate beaker, dissolve 7-hydroxynaphthalene-1,3-disulfonic acid (G acid) in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate). This deprotonates the hydroxyl group, activating the ring for electrophilic attack. This solution is also cooled in an ice bath.
-
Coupling: The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring. The coupling reaction typically occurs at an alkaline pH.
-
Precipitation and Isolation: The this compound dye precipitates out of the solution. The product is then isolated by filtration, washed with a salt solution to remove impurities, and dried.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Solubility and spectral properties of Acid Red 73
An In-depth Technical Guide to the Solubility and Spectral Properties of Acid Red 73
Introduction
This compound (AR73), also known as C.I. 27290 or Brilliant Crocein MOO, is a synthetic bis-azo dye. Its molecular structure, featuring two azo groups (-N=N-) as the primary chromophore and sulfonic acid groups (-SO₃H), imparts a distinct red color and water solubility. This guide provides a comprehensive overview of the solubility and spectral characteristics of this compound, offering valuable data and standardized protocols for researchers, scientists, and professionals in drug development and materials science.
Solubility Profile
The solubility of a dye is a critical parameter influencing its application in various media. This compound exhibits distinct solubility characteristics governed by its polar sulfonic acid groups and large aromatic structure.
Data Presentation: Solubility
The qualitative solubility of this compound in several common solvents is summarized in Table 1.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Observation | Citation(s) |
|---|---|---|---|
| Water | Soluble | Forms a red solution | [1][2][3] |
| Ethanol (Alcohol) | Soluble / Slightly Soluble | Forms a red solution | [1][2][4] |
| Cellosolve (Fibrinolytic) | Soluble | - | [1][3] |
| Acetone | Insoluble | - | [1][3] |
| Other Organic Solvents | Insoluble | - |[1][2][3] |
Experimental Protocol: Solubility Determination
This protocol outlines a standard method for the qualitative and semi-quantitative determination of dye solubility.
Objective: To determine the solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., deionized water, ethanol, acetone)
-
Volumetric flasks (10 mL)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder (e.g., 100 mg) to a 10 mL volumetric flask.
-
Add 5 mL of the selected solvent.
-
Stir the mixture vigorously using a magnetic stirrer for 24 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After stirring, allow the suspension to settle.
-
Centrifuge the suspension at 5000 rpm for 15 minutes to pellet the undissolved dye.
-
-
Analysis:
-
Carefully extract a known volume of the clear supernatant.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of a spectrophotometer.
-
Measure the absorbance of the diluted solution at the dye's maximum absorption wavelength (λmax ≈ 510 nm).
-
Calculate the concentration using a pre-established calibration curve.
-
Determine the original concentration in the saturated solution to quantify solubility (e.g., in g/L or mol/L).
-
Spectral Properties
The interaction of this compound with electromagnetic radiation provides insight into its molecular structure and electronic transitions.
Data Presentation: Spectral Properties
Key spectral data for this compound are summarized in Table 2.
Table 2: Summary of Spectral Properties of this compound
| Property | Value / Range | Technique | Notes | Citation(s) |
|---|---|---|---|---|
| λmax (Visible) | 508 - 511 nm | UV-Vis Spectroscopy | Corresponds to the π→π* transition in the azo chromophore system. | [5][6][7][8] |
| Molar Absorptivity (ε) | High (specific value not consistently reported) | UV-Vis Spectroscopy | Indicates strong light absorption capacity. | [9] |
| Fluorescence | Excitation: 250-380 nm; Emission: 395-700 nm | Fluorescence Spectroscopy | Spectrum is pH-dependent. Can interfere with other spectral analyses. | [10][11] |
| FTIR Peaks | ~3419 cm⁻¹ (O-H/N-H stretch)~1590 cm⁻¹ (N=N stretch)~1399 cm⁻¹ (C-N stretch)1170–1200 cm⁻¹ (Sulfonate group) | Infrared Spectroscopy | Confirms key functional groups. | [9][12] |
| Raman Signals | 1137, 1238, 1418, 1442, 1465, 1500, 1595 cm⁻¹ | Raman Spectroscopy | Provides a vibrational fingerprint of the molecule. |[11] |
Experimental Protocols for Spectral Analysis
The following sections provide standardized protocols for acquiring the spectral data of this compound.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration (e.g., 100 mg/L).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
-
Spectral Scan:
-
Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with deionized water to serve as a blank.
-
Fill a second cuvette with a diluted sample of this compound.
-
Scan the sample from 300 nm to 700 nm to identify the wavelength of maximum absorbance (λmax).
-
-
Molar Absorptivity Calculation:
-
Measure the absorbance of at least three different concentrations at the determined λmax.
-
Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), corresponds to the molar absorptivity (ε) when the path length (b) is 1 cm and concentration (c) is in mol/L.
-
Fluorescence Spectroscopy
Objective: To characterize the fluorescence emission and excitation spectra of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., water). Note that the fluorescence of this compound is pH-dependent, so buffer the solution if necessary.[10]
-
Instrument Setup: Use a fluorescence spectrophotometer.
-
Emission Spectrum:
-
Set a fixed excitation wavelength (e.g., 350 nm).
-
Scan the emission wavelengths across a range, for example, from 395 nm to 700 nm.[10]
-
-
Excitation Spectrum:
-
Set a fixed emission wavelength corresponding to the peak found in the emission spectrum.
-
Scan the excitation wavelengths across a range, for example, from 250 nm to 380 nm.[10]
-
-
3D Spectrum (Optional): Perform a series of emission scans at incremental excitation wavelengths to generate a 3D excitation-emission matrix (EEM).
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the spectral properties discussed.
References
- 1. This compound | 5413-75-2 [chemicalbook.com]
- 2. This compound, Acid red gr, this compound dye [xcwydyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Acid Red 1 - Acid Red G - Acid Brilliant Fuchsine from Emperor Chem [emperordye.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Utility of oxidation–reduction reaction for the spectrophotometric determination of amlodipine besylate - Arabian Journal of Chemistry [arabjchem.org]
- 9. Acid Red 289 | 12220-28-9 | Benchchem [benchchem.com]
- 10. scirp.org [scirp.org]
- 11. books.rsc.org [books.rsc.org]
- 12. services.kfu.edu.sa [services.kfu.edu.sa]
An In-depth Technical Guide to the Mechanism of Action of Acid Red 73 as a Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 73, also known by its Colour Index name C.I. 27290, is a prominent member of the acid dye class, specifically a disulfonated diazo dye.[1][2] Its molecular structure, characterized by two azo groups (-N=N-) and two sulfonic acid groups (-SO3H), imparts a vibrant red hue and dictates its dyeing properties.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound as a dye, with a focus on its application to protein fibers such as wool and silk. The content herein is tailored for researchers, scientists, and professionals in drug development who may utilize dyes for various analytical and diagnostic purposes.
Core Mechanism of Action
The efficacy of this compound as a dye for protein fibers is primarily governed by electrostatic interactions, supplemented by other intermolecular forces. The dyeing process is a complex interplay of dye chemistry, fiber structure, and environmental conditions of the dyebath.
The Role of Fiber Chemistry and pH
Protein fibers like wool and silk are amphoteric, containing both acidic carboxyl (-COOH) and basic amino (-NH2) groups. In an acidic dyebath, the amino groups of the protein fibers are protonated, acquiring a positive charge (-NH3+). This protonation is a critical step, creating cationic sites on the fiber that are receptive to anionic dye molecules.
Dye-Fiber Interactions
The primary binding force between this compound and protein fibers is the ionic bond formed between the negatively charged sulfonate groups (SO3-) of the dye and the positively charged protonated amino groups (-NH3+) of the fiber. This electrostatic attraction is the cornerstone of the dyeing mechanism for acid dyes.
Beyond ionic bonding, other intermolecular forces contribute to the overall affinity and fastness of the dye:
-
Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH-) groups present in both the dye and the fiber can form hydrogen bonds, further strengthening the dye-fiber interaction.
-
Van der Waals Forces: These non-specific attractive forces, although weaker, play a role in the overall adhesion of the large dye molecule to the fiber surface.
The combination of these forces results in the fixation of this compound within the fiber matrix, leading to a durable and vibrant coloration.
Quantitative Data
The performance of a dye is quantitatively assessed through various parameters. The following tables summarize the available data for this compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C22H14N4Na2O7S2 | [3] |
| Molecular Weight | 556.47 g/mol | [3] |
| Colour Index Number | 27290 | [1] |
| CAS Number | 5413-75-2 | [3] |
| Maximum Absorption Wavelength (λmax) | 508 nm | [4] |
Table 2: Fastness Properties of this compound on Protein Fibers
| Fastness Property | Rating (Scale 1-5, unless specified) | Reference |
| Light Fastness | 5 (Scale 1-8) | [2][5] |
| Washing Fastness | 4-5 | [5] |
| Perspiration Fastness (Acidic) | 1 | [2] |
| Perspiration Fastness (Alkaline) | 2 | [2] |
| Water Fastness | 2-3 | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for the dyeing of wool with this compound and the subsequent analysis of dye uptake.
Protocol for Dyeing Wool with this compound
Materials:
-
This compound dye powder
-
Undyed wool yarn or fabric
-
Distilled water
-
Acetic acid or citric acid (for pH adjustment)
-
Glauber's salt (sodium sulfate) (optional, as a leveling agent)
-
Stainless steel dye pot
-
Heating source (hot plate or stove)
-
Glass stirring rod
-
pH meter or pH strips
-
Beakers and graduated cylinders
-
Safety goggles, gloves, and lab coat
Procedure:
-
Scouring the Wool: To ensure even dye uptake, the wool must be thoroughly cleaned to remove any natural oils or dirt. This is achieved by washing the wool in a solution of a neutral detergent (e.g., Synthrapol) at a temperature of 40-50°C for 30 minutes. Rinse the wool thoroughly with warm water.
-
Preparing the Dyebath:
-
Calculate the required amount of dye based on the weight of the fiber (owf). For a medium red shade, a 1% owf concentration can be used.
-
Dissolve the accurately weighed this compound powder in a small amount of hot distilled water in a separate beaker.
-
Fill the dye pot with the required volume of distilled water to achieve a liquor ratio of 40:1 (e.g., 4 liters of water for 100g of wool).
-
Add the dissolved dye solution to the dye pot and stir well.
-
If using, add Glauber's salt (e.g., 10% owf) to the dyebath. This helps in achieving a more level dyeing.
-
Adjust the pH of the dyebath to 4-5 using acetic acid or citric acid. Verify the pH using a pH meter.
-
-
Dyeing Process:
-
Introduce the pre-wetted, scoured wool into the dyebath at room temperature.
-
Slowly raise the temperature of the dyebath to a simmer (around 90-95°C) over a period of 30-45 minutes, stirring gently and intermittently to ensure even dyeing and prevent felting.
-
Maintain the simmer for 45-60 minutes.
-
-
Rinsing and Drying:
-
Allow the dyebath to cool down gradually before removing the wool. Sudden temperature changes can cause felting.
-
Rinse the dyed wool with warm water until the water runs clear.
-
A final rinse can be done with cold water.
-
Gently squeeze out the excess water and hang the wool to air dry away from direct sunlight.
-
Protocol for Determination of Dye Uptake by UV-Vis Spectrophotometry
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
This compound stock solution of known concentration
-
Volumetric flasks and pipettes
-
Distilled water
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in distilled water.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L) by serial dilution.
-
-
Determination of λmax:
-
Using one of the standard solutions, scan the absorbance across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.[4]
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. This is the calibration curve.
-
-
Measurement of Dye Uptake:
-
Before and after the dyeing process, take a small, known volume of the dyebath.
-
If necessary, dilute the dyebath samples to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the initial and final dyebath samples at λmax.
-
Using the calibration curve, determine the concentration of the dye in the initial (Ci) and final (Cf) dyebaths.
-
-
Calculation of Dye Exhaustion:
-
The percentage of dye exhaustion (%E), which represents the dye uptake by the fiber, can be calculated using the following formula: %E = [(Ci - Cf) / Ci] * 100
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound binding to protein fibers.
Caption: Experimental workflow for dyeing wool with this compound.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. medkoo.com [medkoo.com]
- 4. Study on Photocatalytic Degradation of this compound by Fe3O4@TiO2 Exposed (001) Facets [mdpi.com]
- 5. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
In-Depth Technical Guide: Toxicological Data and Safety Information for Acid Red 73
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 73, also known by numerous synonyms including C.I. Food Red 9 and Crocein Scarlet, is a synthetic azo dye. This document provides a comprehensive overview of the available toxicological data and safety information for this compound, with a focus on quantitative data, experimental methodologies, and potential biological pathways of interest to researchers and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | disodium;7-hydroxy-8-[(E)-[4-[(E)-phenyldiazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate | --INVALID-LINK-- |
| CAS Number | 5413-75-2 | --INVALID-LINK-- |
| Molecular Formula | C22H14N4Na2O7S2 | --INVALID-LINK-- |
| Molecular Weight | 556.48 g/mol | --INVALID-LINK-- |
| Physical State | Red powder | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
Toxicological Data Summary
This section summarizes the key toxicological endpoints for this compound. All quantitative data are presented in structured tables for clarity and ease of comparison.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification |
| LD50 | Rat | Oral | >2000 mg/kg bw | Not Classified |
| LD50 | Rat | Dermal | >2000 mg/kg bw | Not Classified |
| Inhalation | Data not available |
LD50: Median Lethal Dose
Irritation and Sensitization
| Endpoint | Species | Result | Classification |
| Skin Irritation | Rabbit | Not irritating | Not Classified |
| Eye Irritation | Rabbit | Irritating | GHS Category 2A |
| Skin Sensitization | Guinea Pig | Not a sensitizer | Not Classified |
Genotoxicity
While some sources indicate that mutagenicity data has been reported, specific results from standardized assays are not consistently available. It is noted that azo dyes as a class have the potential to be mutagenic.
Carcinogenicity
There is no definitive classification for the carcinogenicity of this compound by major regulatory bodies such as IARC or NTP. However, as an azo dye, there is a potential for the release of aromatic amines, some of which are known carcinogens. The Australian Industrial Chemicals Introduction Scheme (AICIS) has conducted a human health tier II assessment on dyes that could release selected carcinogenic amines, which includes this compound.
Experimental Protocols
This section provides detailed methodologies for the key toxicological studies cited in this guide.
Acute Oral Toxicity
-
Guideline: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Species: Rat.
-
Procedure: A single dose of the test substance is administered by gavage to a group of fasted female rats. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the initial test determines the subsequent steps. If no mortality or signs of severe toxicity are observed at the starting dose, a higher dose level is used in another group of animals. Conversely, if mortality occurs, a lower dose level is tested. This process continues until the dose that causes mortality in some animals but not others is identified, or until no mortality is observed at the highest dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A gross necropsy is performed on all animals at the end of the observation period.
Acute Dermal Toxicity
-
Guideline: OECD Guideline 402 (Acute Dermal Toxicity).
-
Species: Rat or Rabbit.
-
Procedure: The test substance is applied uniformly over a shaved area of the back of the animal, which is then covered with a porous gauze dressing and non-irritating tape. The exposure period is 24 hours.
-
Dose Levels: A limit test is often performed at a dose of 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose groups is conducted.
-
Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.
Skin Irritation
-
Guideline: OECD Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Species: Albino Rabbit.
-
Procedure: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a small patch of shaved skin on the back of the rabbit. The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized grading system.
Eye Irritation
-
Guideline: OECD Guideline 405 (Acute Eye Irritation/Corrosion).
-
Species: Albino Rabbit.
-
Procedure: A single dose of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored using a standardized system. The reversibility of the effects is also assessed.
Skin Sensitization
-
Guideline: OECD Guideline 406 (Skin Sensitisation), specifically the Guinea Pig Maximization Test (GPMT).
-
Species: Guinea Pig.
-
Procedure: The GPMT consists of two phases: induction and challenge.
-
Induction Phase: The animals are initially exposed to the test substance by intradermal injection with an adjuvant (Freund's Complete Adjuvant) to enhance the immune response. This is followed one week later by a topical application of the test substance to the same area.
-
Challenge Phase: Two weeks after the induction phase, the animals are challenged with a non-irritating concentration of the test substance applied topically to a naive site.
-
-
Observations: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal. A substance is considered a sensitizer if a certain percentage of the test animals show a positive response.
Potential Signaling Pathways and Mechanisms of Toxicity
Currently, there is a lack of specific studies investigating the detailed molecular mechanisms and signaling pathways affected by this compound in mammalian systems. As an azo dye, a primary concern is its metabolic cleavage to aromatic amines. This process can be a critical step in its potential toxicity.
Azo Bond Reduction
The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). This can occur in the liver and by the intestinal microflora. The resulting products are aromatic amines.
Caption: Potential metabolic pathway of this compound leading to toxicity.
Experimental Workflow for Investigating Genotoxicity
A typical workflow to assess the genotoxic potential of a substance like this compound would involve a battery of in vitro and in vivo tests.
Caption: Standard experimental workflow for genotoxicity assessment.
Safety Information and Hazard Classification
GHS Classification
Based on available data, this compound is classified as:
-
Eye Irritation: Category 2A (Causes serious eye irritation)
It is important to note that for a significant portion of notifications to ECHA, the substance did not meet the criteria for GHS hazard classification.
Precautionary Statements
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P317: If eye irritation persists: Get medical help.
Other Safety Concerns
-
Ingestion: May be harmful if swallowed.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: Prolonged or repeated contact may cause skin irritation.
Conclusion
This compound exhibits low acute oral and dermal toxicity and is not a skin sensitizer. However, it is classified as an eye irritant. The primary toxicological concern for this compound, as with many azo dyes, lies in its potential for metabolic cleavage to aromatic amines, which may have genotoxic and carcinogenic properties. Further research is warranted to fully elucidate the genotoxic potential and the specific molecular mechanisms of toxicity of this compound in mammalian systems. Researchers and professionals handling this substance should adhere to the recommended safety precautions, particularly the use of eye protection.
A Technical Guide to the Historical Research Applications of Acid Red 73
For researchers, scientists, and drug development professionals, understanding the historical context of histological stains can provide valuable insights into the evolution of tissue analysis. Acid Red 73, also known by its synonyms Brilliant Crocein and C.I. 27290, is a red azo dye that has found a niche but significant application in biomedical research. This technical guide delves into the primary historical research application of this compound, its role in the Movat's Pentachrome stain, providing detailed protocols and the underlying principles of its use.
Introduction to this compound
This compound is a synthetic dye characterized by its ability to bind to acidophilic tissue components. Its properties as a biological stain are primarily leveraged in complex staining methods designed to differentiate multiple tissue constituents in a single preparation. While its industrial uses in textiles and paper are well-documented, its historical application in research is almost exclusively associated with its incorporation into the Movat's Pentachrome staining technique.
Primary Research Application: Movat's Pentachrome Stain
The most significant historical and ongoing research application of this compound is as a component of the Movat's Pentachrome stain. Developed by Henry Zoltan Movat in 1955, this five-color (pentachrome) staining method is a powerful tool for the histological demonstration of collagen, elastin, muscle, mucin, and fibrin.[1][2] It is particularly valuable in cardiovascular and connective tissue research.[1][3] In 1972, a modification by H.K. Russell, Jr. was introduced to reduce staining time and improve consistency, a version that is widely used today.[1][4]
This compound is a key ingredient in the "Crocein Scarlet-Acid Fuchsin" solution, which is responsible for staining acidophilic elements such as muscle, fibrin, and cytoplasm in varying shades of red.[1][4]
Principle of Movat's Pentachrome Stain
The Russell-Movat modified pentachrome stain utilizes a sequence of dyes and chemical treatments to achieve its differential staining. The process involves the sequential application of alcian blue, Verhoeff's hematoxylin, a crocein scarlet-acid fuchsin solution (containing this compound), and a saffron solution, with intervening differentiation steps. The combination of crocein scarlet and acid fuchsin in an acidic solution imparts a bright red color to muscle and an intense red to fibrin.[1]
Visualization of the Movat's Pentachrome Staining Workflow
Caption: A simplified workflow of the Movat's Pentachrome staining procedure.
Experimental Protocols
The following is a detailed protocol for the Russell-Movat modified pentachrome stain, with a focus on the preparation and application of the Brilliant Crocein-Acid Fuchsin solution containing this compound.
Reagent Preparation
Brilliant Crocein-Acid Fuchsin Stock Solution A (Brilliant Crocein)
| Component | Quantity |
|---|---|
| Brilliant Crocein (this compound) | 0.5 g |
| Distilled Water | 497.5 ml |
| Glacial Acetic Acid | 2.5 ml |
Brilliant Crocein-Acid Fuchsin Stock Solution B (Acid Fuchsin)
| Component | Quantity |
|---|---|
| Acid Fuchsin | 0.1 g |
| Distilled Water | 99.5 ml |
| Glacial Acetic Acid | 0.5 ml |
Brilliant Crocein-Acid Fuchsin Working Solution This solution should be prepared fresh before use.
| Component | Quantity |
|---|---|
| Stock Solution A | 40 ml |
| Stock Solution B | 10 ml |
Other Solutions
-
1% Alcian Blue in 3% Acetic Acid
-
Verhoeff's Elastic Stain (Solutions A and B, and Iodine Solution)
-
2% Ferric Chloride
-
5% Sodium Thiosulfate
-
5% Phosphotungstic Acid
-
Alcoholic Saffron Solution
Staining Procedure (Russell-Movat Modification)
| Step | Reagent | Incubation Time | Purpose |
| 1 | Deparaffinize and hydrate sections to distilled water. | - | Tissue Preparation |
| 2 | 1% Alcian Blue Solution | 15-30 minutes | Stains acidic mucopolysaccharides blue. |
| 3 | Rinse in running warm tap water. | 10 minutes | Remove excess Alcian Blue. |
| 4 | Verhoeff's Elastic Stain | 15-30 minutes | Stains elastic fibers and nuclei black. |
| 5 | Differentiate in 2% Ferric Chloride. | Brief, with microscopic control | Removes excess elastic stain. |
| 6 | 5% Sodium Thiosulfate | 1 minute | Removes iodine. |
| 7 | Wash in tap water. | 5 minutes | - |
| 8 | Crocein Scarlet-Acid Fuchsin Working Solution | 2 minutes | Stains muscle and fibrin red. |
| 9 | Rinse in 1% Acetic Acid. | 5 dips | Initial differentiation. |
| 10 | 5% Phosphotungstic Acid | 1 minute | Differentiation. |
| 11 | Rinse in 1% Acetic Acid. | 5 dips | - |
| 12 | Dehydrate through graded alcohols to 100% ethanol. | - | Preparation for saffron stain. |
| 13 | Alcoholic Saffron Solution | 15 minutes | Stains collagen yellow. |
| 14 | Dehydrate, clear, and mount. | - | Final preparation for microscopy. |
Expected Results
| Tissue Component | Color |
| Nuclei and Elastic Fibers | Black |
| Collagen and Reticular Fibers | Yellow |
| Ground Substance and Mucin | Blue |
| Fibrin | Bright Red |
| Muscle | Red |
Visualization of Staining Mechanism
Caption: The binding of dyes to specific tissue components in Movat's stain.
Conclusion
The historical research application of this compound is intrinsically linked to its role within the Movat's Pentachrome stain. As a component of the Crocein Scarlet-Acid Fuchsin solution, it provides the vibrant red staining of muscle and fibrin, which is crucial for the differential visualization of various connective tissue elements. While standalone applications of this compound in historical research are not well-documented, its contribution to this powerful polychromatic staining technique has solidified its place in the histologist's toolkit for decades. This guide provides the necessary technical details for researchers and scientists to understand and potentially replicate this historical and still relevant staining method.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Red 73
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Acid Red 73 (C.I. 27290), a disazo dye. The synthesis is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a naphthol derivative. This document outlines the detailed methodologies for these key reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Chemical Profile and Properties
This compound, also known as Brilliant Crocein MOO, is a red azo dye with the chemical formula C₂₂H₁₄N₄Na₂O₇S₂.[1] It is primarily used in the dyeing of wool, silk, paper, and leather, and has also found applications in plastics, wood stains, and inks.[1][2]
| Property | Value |
| CI Name | This compound[1] |
| CI Number | 27290[1] |
| CAS Number | 5413-75-2[1] |
| Molecular Formula | C₂₂H₁₄N₄Na₂O₇S₂[1] |
| Molecular Weight | 556.48 g/mol [1] |
| Appearance | Yellowish-red powder[1] |
| Solubility | Soluble in water (red solution), ethanol, and cellosolve; insoluble in many other organic solvents.[1] |
Synthesis of this compound: An Overview
The synthesis of this compound is a classic example of azo dye formation and can be broken down into two primary stages:
-
Diazotization of 4-(Phenyldiazenyl)benzenamine (4-Aminoazobenzene): This initial step involves the conversion of the primary aromatic amine, 4-aminoazobenzene, into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.[1]
-
Azo Coupling: The freshly prepared diazonium salt is then coupled with 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid). This electrophilic aromatic substitution reaction results in the formation of the final this compound dye.[1]
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound. Note: The following protocol is a generalized procedure based on established methods for azo dye synthesis and may require optimization for specific laboratory or industrial scale-up.
Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4-(Phenyldiazenyl)benzenamine | 197.24 |
| Hydrochloric Acid (concentrated) | 36.46 |
| Sodium Nitrite | 69.00 |
| Water (distilled or deionized) | 18.02 |
| Ice | - |
Procedure:
-
A suspension of 4-(phenyldiazenyl)benzenamine is prepared in an aqueous solution of hydrochloric acid.
-
The mixture is cooled to a temperature between 0 and 5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The addition should be slow to control the exothermic reaction and maintain the low temperature.
-
The reaction is stirred for a period of time until the diazotization is complete, which can be monitored by testing for the absence of the primary aromatic amine using a suitable indicator paper (e.g., starch-iodide paper to detect excess nitrous acid).
Step 2: Azo Coupling with 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid)
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid) | 304.28 |
| Sodium Hydroxide | 40.00 |
| Sodium Chloride | 58.44 |
| Water (distilled or deionized) | 18.02 |
Procedure:
-
An alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid is prepared by dissolving it in an aqueous solution of sodium hydroxide.
-
This solution is also cooled to a low temperature, typically between 0 and 5 °C.
-
The cold diazonium salt solution from Step 1 is then slowly added to the alkaline solution of G acid with vigorous stirring.
-
The coupling reaction is typically rapid, resulting in the formation of a colored precipitate of this compound.
-
The reaction mixture is stirred for a sufficient time to ensure complete coupling.
-
The final product is then isolated from the reaction mixture. This is often achieved by "salting out," where sodium chloride is added to decrease the solubility of the dye, causing it to precipitate more completely.
-
The precipitated dye is collected by filtration, washed with a brine solution to remove impurities, and then dried.
Process Visualization
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Azo Dye Characteristics of Acid Red 73
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 73, also known by its Colour Index name C.I. 27290, is a synthetically produced, water-soluble disulfonated diazo dye.[1][2][3] It presents as a yellow-light red or dark red powder and is utilized across various industries, including textiles, leather, paper, plastics, and cosmetics, for its vibrant red hue and good fastness properties.[4][5] For researchers and professionals in drug development, a thorough understanding of its physicochemical properties, potential toxicological profile, and interactions with biological systems is crucial. This guide provides a comprehensive overview of the core characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Physicochemical Properties
A solid understanding of the fundamental physicochemical properties of this compound is essential for its application and for studying its biological and environmental impact.
| Property | Value | References |
| Synonyms | C.I. 27290, Croceine Scarlet MOO, Brilliant Crocein MOO | [1][2] |
| Chemical Formula | C₂₂H₁₄N₄Na₂O₇S₂ | [1][2][3] |
| Molecular Weight | 556.48 g/mol | [1][2][3] |
| CAS Number | 5413-75-2 | [1][2][3] |
| Appearance | Yellow-light red to dark red powder | [1][5] |
| Solubility | Soluble in water and ethanol; insoluble in most other organic solvents. | [5] |
| UV-Vis λmax | ~508 nm | This is a commonly reported value in analytical studies. |
| InChI Key | PEAGNRWWSMMRPZ-RVTJCSDESA-L | [2][3] |
Toxicological Profile and Biological Interactions
The toxicological characteristics of azo dyes like this compound are of significant interest, particularly concerning their metabolism and potential for inducing cellular stress.
General Toxicity
This compound is classified as a potential eye irritant.[6] As with many azo dyes, there is concern regarding its metabolic breakdown products. The primary mechanism of azo dye toxicity involves the reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in human intestinal microflora and the liver.[7] This process can lead to the formation of aromatic amines, some of which are known to be mutagenic or carcinogenic.[7] Structure-activity relationship studies suggest that the mutagenicity of azo dyes is often linked to the presence of specific aromatic amine moieties, such as p-phenylenediamine or benzidine.[7]
Oxidative Stress and Cellular Response
Exposure to azo dyes has been shown to induce oxidative stress in biological systems. This can trigger cellular defense mechanisms, such as the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes. While direct studies on this compound's effect on specific signaling pathways are limited, the general mechanism of azo dye-induced oxidative stress is a key area of toxicological research.
Binding to Serum Albumin
Research has demonstrated that this compound can bind to human serum albumin (HSA), the most abundant protein in human blood plasma. This binding is a crucial factor in the distribution and bioavailability of xenobiotics. The interaction between this compound and HSA is primarily driven by hydrophobic interactions and hydrogen bonding, with the dye binding to subdomain IB of the protein.
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research. Below are summaries of experimental protocols from studies on the degradation and analysis of this compound.
Protocol 1: Photocatalytic Degradation of this compound
This protocol describes a typical experimental setup for studying the degradation of this compound using a photocatalyst.
Objective: To evaluate the efficiency of a photocatalyst in degrading this compound under UV irradiation.
Materials and Reagents:
-
This compound stock solution (e.g., 100 mg/L in deionized water)
-
Photocatalyst (e.g., TiO₂, ZnO, or a composite material)
-
UV lamp (e.g., high-pressure mercury lamp)
-
Magnetic stirrer
-
Spectrophotometer
-
pH meter
-
Deionized water
Procedure:
-
Preparation of Reaction Suspension: A specific volume of the this compound stock solution is diluted with deionized water to achieve the desired initial concentration. The pH of the solution is adjusted using dilute HCl or NaOH. A measured amount of the photocatalyst is added to the solution to form a suspension.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a set period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.
-
Photocatalytic Reaction: The suspension is then exposed to UV irradiation from the lamp while being continuously stirred.
-
Sampling and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The samples are centrifuged or filtered to remove the catalyst particles.
-
Concentration Measurement: The concentration of this compound in the supernatant is determined by measuring its absorbance at its λmax (~508 nm) using a spectrophotometer and comparing it to a standard calibration curve.
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Analysis of this compound in a Mixture using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation and quantification of this compound in a sample containing multiple dyes.
Objective: To identify and quantify this compound in a complex mixture.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column.
-
Mobile phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8).
-
Mobile phase B: Acetonitrile or methanol.
-
This compound analytical standard.
-
Sample containing the unknown mixture of dyes.
Procedure:
-
Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the mobile phase.
-
Sample Preparation: The sample is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B over the run time.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: The detector is set to monitor the absorbance at the λmax of this compound (~508 nm).
-
-
Analysis: The prepared standards and the sample are injected into the HPLC system.
-
Quantification: The retention time of the peak in the sample chromatogram is compared with that of the this compound standard for identification. The peak area is used for quantification by constructing a calibration curve from the standard solutions.
Visualizations
Diagrams are provided to illustrate key concepts related to the characteristics and study of this compound.
Caption: General metabolic pathway of azo dyes leading to potential toxicity.
Caption: Experimental workflow for photocatalytic degradation of this compound.
Caption: General Nrf2-mediated oxidative stress response pathway potentially activated by azo dyes. Note: Direct evidence for this compound activating this pathway is limited.
Conclusion
This compound is a widely used azo dye with well-defined physicochemical properties. While its industrial applications are extensive, its potential biological effects, particularly following metabolic activation, warrant careful consideration. The primary toxicological concern stems from the generation of aromatic amines, which can be genotoxic. Although specific signaling pathways directly modulated by this compound have not been extensively elucidated, the induction of oxidative stress is a recognized effect of azo dyes, likely involving pathways such as the Nrf2-mediated antioxidant response. The provided experimental protocols offer a foundation for further research into the degradation, analysis, and biological interactions of this and similar compounds. A deeper understanding of the molecular mechanisms underlying the biological activity of this compound is essential for a comprehensive risk assessment and for the development of safer alternatives in various applications.
References
- 1. trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate | Benchchem [benchchem.com]
- 2. Trisodium 7-Hydroxy-8-((4-(1-(4-((1-Hydroxy-4-Sulphonato-2-Naphthyl)Azo)Phenyl)Cyclohexyl)Phenyl)Azo)Naphthalene-1,3-Disulphonate Supplier & Manufacturer China | Properties, Uses, Safety, Price [sulfonic-acid.com]
- 3. Determination of the dissociation constants of sulfonated azo dyes by capillary zone electrophoresis and spectrophotometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3-disulphonic acid, compound with dioctylamine (1:2) CAS#: 70703-45-6 [m.chemicalbook.com]
- 6. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary industrial applications of Acid Red 73, an anionic disazo dye. While the audience typically focuses on life sciences, this document details the dye's significant roles in various manufacturing and industrial processes, presenting its technical properties, application protocols, and chemical interactions in a format amenable to a scientific audience.
Introduction to this compound
This compound, also known by its Colour Index name C.I. 27290, is a synthetically produced sulfonated azo dye.[1] Its molecular structure, characterized by two azo groups (-N=N-) and sulfonic acid groups (-SO₃H), makes it highly soluble in water and other polar solvents, a key property for its industrial utility.[2][3][4] The sulfonic acid moieties render the dye anionic, allowing it to form strong ionic bonds with cationic substrates, particularly protein fibers. It typically appears as a yellow-light red or dark red powder.[2][4]
The primary industrial applications of this compound lie outside of research and are concentrated in the coloration of textiles, leather, paper, and the formulation of inks.[2][3][5]
Physicochemical and Technical Properties
The utility of this compound in industrial settings is dictated by its chemical and physical properties. These properties determine its suitability for various substrates and processes.
Chemical Identification and Properties
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 27290 |
| CAS Number | 5413-75-2 |
| Molecular Formula | C₂₂H₁₄N₄Na₂O₇S₂ |
| Molecular Weight | 556.48 g/mol |
| Chemical Class | Disazo Dye |
| Appearance | Yellow-light red / Dark red powder |
| Purity | ≥97.0% (HPLC) |
Solubility Profile
This compound exhibits good solubility in polar solvents, which is crucial for creating aqueous dye baths.
| Solvent | Solubility |
| Water | Soluble (forms a red solution) |
| Ethanol | Soluble |
| Acetone | Soluble |
| Other Organic Solvents | Insoluble |
Fastness Properties on Protein Fibers (Wool/Silk)
Fastness properties are a critical measure of a dye's performance, indicating the resistance of the color to fading or bleeding under various conditions. The ratings are typically on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.
| Fastness Property | ISO Standard Rating | AATCC Standard Rating |
| Light Fastness | 6 | 5 |
| Washing Fastness (Fading) | 3 | 4 |
| Washing Fastness (Staining) | 5 | 4 |
| Perspiration Fastness (Fading) | 3 | 1 |
| Perspiration Fastness (Staining) | 1 | 2 |
Source:[2]
Core Industrial Applications and Methodologies
The following sections detail the primary industrial uses of this compound, providing standardized protocols for its application.
Textile Dyeing (Wool, Silk, and Nylon)
This compound is extensively used for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon.[5] The dyeing mechanism relies on the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the fibers under acidic conditions.
Detailed Methodology for Exhaust Dyeing of Wool:
This protocol describes a typical laboratory-scale exhaust dyeing process for wool yarn or fabric.
1. Material Preparation (Scouring):
-
Prepare a scouring bath with a non-ionic detergent (e.g., 1-2 g/L).
-
Wash the wool substrate at 40-50°C for 15-20 minutes to remove impurities.
-
Rinse thoroughly with warm, then cold water.
2. Dye Bath Preparation:
-
Set a liquor-to-goods ratio (the ratio of the volume of dye bath to the weight of the textile) of 30:1.
-
Add a leveling agent (e.g., 1% on weight of fiber, owf) to promote even dye uptake.
-
Add Glauber's salt (sodium sulfate) (5-10% owf) to aid in dye exhaustion.
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.
3. Dyeing Process:
-
Introduce the pre-wetted wool into the dye bath at 40°C.
-
Agitate for 10 minutes to ensure even distribution of auxiliary chemicals.
-
Add the pre-dissolved this compound dye solution. The amount of dye is calculated as a percentage on the weight of fiber (% owf) to achieve the desired shade.
-
Raise the temperature to the boil (98-100°C) at a rate of approximately 1.5°C per minute.
-
Maintain at the boil for 45-60 minutes, ensuring gentle agitation.
4. Post-Treatment:
-
Allow the dye bath to cool gradually to approximately 70°C before removing the substrate.
-
Rinse the dyed wool with warm water and then cold water until the water runs clear.
-
Perform a soaping treatment with a non-ionic detergent (e.g., 1 g/L) at 60°C for 15 minutes to remove any unfixed surface dye.
-
Rinse thoroughly and dry.
Leather Dyeing
Acid dyes are used in the leather industry to achieve vibrant and uniform coloration.[8] The process involves the penetration of the dye into the leather, followed by fixation.
Detailed Methodology for Drum Dyeing of Chrome-Tanned Leather:
1. Neutralization:
-
The chrome-tanned leather is first neutralized to a pH of 4.5-6.5 to ensure even dye penetration. This is typically done with a mild alkali like sodium bicarbonate.
2. Dye Bath Preparation:
-
Prepare a dye bath in a rotating drum with a liquor ratio of 1:5 (water to leather weight).
-
Heat the water to 50-60°C.[9]
3. Dyeing Process:
-
Add the neutralized leather to the drum and run for 10 minutes.
-
Add the pre-dissolved this compound solution to the drum.
-
Continue drumming for 60-90 minutes to allow for full penetration of the dye.[6]
4. Fixation:
-
Gradually add diluted formic acid to the dye bath over 20-30 minutes to lower the pH to approximately 3.5-4.0.[6][9] This protonates the amino groups in the leather's collagen, fixing the anionic dye.
-
Continue drumming for an additional 20-30 minutes.
5. Rinsing and Fatliquoring:
-
Drain the dye bath.
-
Rinse the leather with water until the runoff is clear.
-
Proceed with fatliquoring (a process to lubricate the leather fibers) as required.
Paper Coloring
This compound is used in the paper industry for coloring paper, particularly for specialty papers where bright, vibrant shades are desired. It can be added at the wet end (to the pulp slurry) or applied as a surface coating.
Ink Formulation
This compound is a component in the manufacturing of water-based inks, such as those used in fountain pens and fiber-tip pens.[10] Its high solubility and strong color make it a suitable colorant. Inks are complex formulations typically containing the dye, a solvent (water), humectants (like propylene glycol to prevent drying), resins, and preservatives.[10]
Mandatory Visualizations
The following diagrams illustrate the key chemical structures and industrial processes associated with this compound.
Caption: Chemical structure of this compound (C.I. 27290).
Caption: Logical relationship of this compound interaction with protein fibers.
Caption: A typical experimental workflow for dyeing wool with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound - Acid Scarlet FGR - Acid Brilliant Red MOO from Emperor Chem [emperordye.com]
- 4. This compound, Acid red gr, this compound dye [xcwydyes.com]
- 5. Acid Scarlet GR(this compound)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - CD Formulation [formulationbio.com]
- 8. rustictown.com [rustictown.com]
- 9. Application of Acid Dyes in Leather Dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. sdc.org.uk [sdc.org.uk]
Methodological & Application
Protocol for Staining Muscle Fibers: Standard Histological and Immunohistochemical Approaches
To the Researcher: A comprehensive search for a specific, validated protocol for staining muscle fibers using Acid Red 73 did not yield established methodologies within the provided scientific literature. This compound is identified as a red dye, but its application for muscle fiber histology is not well-documented.[1]
In lieu of a specific this compound protocol, this document provides detailed application notes and protocols for the most widely accepted and effective methods used by researchers to visualize and analyze muscle fibers:
-
Hematoxylin and Eosin (H&E) Staining: For general muscle morphology, identification of nuclei, and visualization of cellular infiltration.
-
Masson's Trichrome Staining: For differentiating muscle fibers from collagen, enabling the assessment of fibrosis.
-
Immunohistochemistry (IHC) for Myosin Heavy Chain (MyHC) Isoforms: For the specific identification and quantification of different muscle fiber types (e.g., Type I, IIA, IIB, IIX).
These protocols are foundational in muscle pathology and physiology research, providing robust and reproducible results.
Hematoxylin and Eosin (H&E) Staining for General Muscle Morphology
Application Notes: Hematoxylin and Eosin (H&E) staining is the most common histological stain used in pathology and research to visualize the overall structure of muscle tissue.[2][3] The hematoxylin component stains cell nuclei a purplish-blue, while eosin acts as a counterstain, coloring the cytoplasm and extracellular matrix in varying shades of pink and red.[2][3][4] This allows for the clear assessment of muscle fiber size and shape, the location of nuclei (centralized nuclei can indicate regeneration), and the presence of inflammatory infiltrates or degenerating fibers.[2][5]
Experimental Protocol: This protocol is intended for use with frozen (cryosectioned) muscle tissue samples.
Reagents and Materials:
-
Cryosections of muscle tissue (7-12 µm thick) on charged slides
-
4% Paraformaldehyde (PFA) in PBS
-
Mayer's Hematoxylin Solution
-
0.5% Eosin Y Solution (with 0.5% Glacial Acetic Acid added before use)
-
Ammonium Hydroxide (for bluing solution)
-
Graded ethanol series (70%, 95%, 100%)
-
Xylene
-
Xylene-based mounting medium (e.g., Depex)
-
Staining jars
-
Coverslips
Procedure:
-
Sample Preparation: Air dry freshly cut cryosections for 30-60 minutes at room temperature. For previously frozen slides, allow them to equilibrate to room temperature for 20-30 minutes.
-
Fixation: Fix the sections in 4% PFA for 5-10 minutes.
-
Washing: Rinse slides under gentle running tap water for approximately 1 minute to remove the fixative, followed by a brief rinse in distilled water.[2]
-
Nuclear Staining: Immerse slides in Mayer's Hematoxylin solution for 5 minutes.[2]
-
Rinsing: Wash slides under gentle, warm running tap water for 5-10 minutes.[2]
-
Bluing: Briefly dip the slides in a bluing solution (e.g., dilute ammonium hydroxide) to give the nuclei a crisp blue color, then wash again in tap water for 5 minutes.[6]
-
Counterstaining: Stain with Eosin Y solution for 3-10 minutes.[2][5]
-
Dehydration: Dehydrate the sections by passing them through a graded series of alcohol: 95% ethanol (2 changes, 10 dips each) and 100% ethanol (2 changes, 10 dips each).[7]
-
Clearing: Clear the sections in two changes of xylene for 3-5 minutes each.[5]
-
Mounting: Apply a drop of xylene-based mounting medium and carefully place a coverslip, avoiding air bubbles.[2]
Data Presentation: Expected Staining Results
| Tissue Component | Stained Color |
| Nuclei | Blue to Dark Purple |
| Muscle Fiber Cytoplasm | Pink to Red |
| Collagen | Light Pink |
| Erythrocytes | Bright Red |
| Adipose Tissue | Clear/White |
Experimental Workflow for H&E Staining
Caption: Workflow diagram for Hematoxylin and Eosin (H&E) staining of muscle cryosections.
Masson's Trichrome Staining for Fibrosis Assessment
Application Notes: Masson's Trichrome is a three-color staining protocol essential for distinguishing muscle from collagen.[8] This technique is the gold standard for assessing the degree of fibrosis in muscle tissue, a common feature in muscular dystrophies and other myopathies.[9] The protocol uses three stains: an iron hematoxylin (Weigert's) to stain nuclei black, Biebrich scarlet-acid fuchsin to stain muscle and cytoplasm red, and aniline blue to stain collagen blue.[10][11]
Experimental Protocol: This protocol is suitable for formalin-fixed, paraffin-embedded sections or cryosections. For cryosections, a post-fixation step is required.
Reagents and Materials:
-
Tissue sections on slides
-
Bouin's Solution
-
Weigert's Iron Hematoxylin (Solutions A and B, mixed fresh)
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphotungstic/Phosphomolybdic Acid Solution
-
Aniline Blue Solution
-
1% Acetic Acid Solution
-
Staining jars, graded alcohols, xylene, and mounting medium as in H&E protocol.
Procedure:
-
Deparaffinization and Rehydration: If using paraffin sections, deparaffinize in xylene and rehydrate through a graded alcohol series to distilled water.[8]
-
Mordanting: For improved staining quality, re-fix sections in Bouin's solution for 1 hour at 56°C or overnight at room temperature.[9][10]
-
Washing: Wash thoroughly in running tap water for 5-10 minutes until the yellow color from the Bouin's solution disappears.[9][11]
-
Nuclear Staining: Stain with freshly mixed Weigert's iron hematoxylin for 5-10 minutes.[9][10] Rinse in running tap water for 10 minutes.
-
Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[10][11] Rinse in distilled water.
-
Differentiation: Place slides in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes. This step removes the red stain from the collagen fibers.[10][11]
-
Collagen Staining: Directly transfer slides to Aniline Blue solution and stain for 5-10 minutes.[10][11]
-
Final Rinse: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[10][11]
-
Dehydration, Clearing, and Mounting: Wash in distilled water, then rapidly dehydrate through 95% and 100% ethanol, clear in xylene, and mount with a permanent mounting medium.[10]
Data Presentation: Expected Staining Results
| Tissue Component | Stained Color |
| Nuclei | Black |
| Muscle Fibers, Cytoplasm | Red |
| Collagen (Fibrosis) | Blue |
| Erythrocytes | Red |
Logical Flow of Masson's Trichrome Staining
Caption: Logical flow of the sequential dye application in Masson's Trichrome staining.
Immunohistochemistry (IHC) for Muscle Fiber Typing
Application Notes: Immunohistochemistry (IHC) provides a highly specific method for identifying different muscle fiber types based on the expression of specific myosin heavy chain (MyHC) isoforms.[12][13] This is crucial for studying muscle adaptation, development, and disease. By using a cocktail of primary antibodies against different MyHC proteins (e.g., MyHC I, IIA, IIB, IIX) and corresponding fluorescently-labeled secondary antibodies, multiple fiber types can be visualized and quantified within a single muscle cross-section.[5][12][14]
Experimental Protocol: This protocol describes a fluorescent IHC procedure for fiber typing in frozen muscle sections.
Reagents and Materials:
-
Cryosections (7-10 µm) on charged slides
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer: 10% Goat Serum in PBS with 0.05% Triton X-100
-
Primary Antibodies: Mouse monoclonal antibodies against specific MyHC isoforms (e.g., BA-D5 for Type I, SC-71 for Type IIA, BF-F3 for Type IIB).
-
Secondary Antibodies: Fluorescently-labeled, isotype-specific goat anti-mouse antibodies (e.g., Alexa Fluor 488 IgG2b, Alexa Fluor 594 IgG1, etc.).
-
DAPI (for nuclear counterstain)
-
Aqueous mounting medium (e.g., Vectashield)
Procedure:
-
Sample Preparation: Air dry cryosections for 10-20 minutes at room temperature.
-
Rehydration & Permeabilization: Wash slides twice in PBS containing 0.05% Triton X-100 (PBST) for 5-10 minutes each.[12]
-
Blocking: Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Prepare a cocktail of primary antibodies diluted in Blocking Buffer. Apply the cocktail to the sections and incubate for 1 hour at room temperature or overnight at 4°C.[5][12]
-
Washing: Wash slides three times in PBST for 5 minutes each to remove unbound primary antibodies.[14]
-
Secondary Antibody Incubation: Prepare a cocktail of fluorescently-labeled secondary antibodies diluted in Blocking Buffer. Apply to sections and incubate for 1 hour at room temperature, protected from light.[12]
-
Washing: Wash slides three times in PBST for 5 minutes each, protected from light.
-
Nuclear Staining (Optional): Incubate with DAPI solution for 5 minutes.
-
Final Wash & Mounting: Rinse briefly in PBS, then mount with an aqueous mounting medium and coverslip.[5]
-
Storage & Imaging: Store slides at 4°C in the dark. Image using a fluorescence microscope with appropriate filters.
Data Presentation: Antibody Selection for Fiber Typing
| Fiber Type | Myosin Isoform | Primary Antibody (Example) | Secondary Antibody (Example) | Resulting Color (Example) |
| Type I | MyHC I (slow) | BA-D5 (IgG2b) | Goat anti-Mouse IgG2b, AF488 | Green |
| Type IIA | MyHC IIA (fast) | SC-71 (IgG1) | Goat anti-Mouse IgG1, AF594 | Red |
| Type IIB | MyHC IIB (fast) | BF-F3 (IgM) | Goat anti-Mouse IgM, AF647 | Far-Red |
| Unstained | MyHC IIX | N/A | N/A | Black |
Note: Unstained fibers are often presumed to be Type IIX when antibodies for I, IIA, and IIB are used.[5]
Signaling Pathway for IHC Detection
Caption: Diagram illustrating the principle of indirect immunofluorescence for muscle fiber typing.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. treat-nmd.org [treat-nmd.org]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Special Stains | Histology Research Core [histologyresearchcorefacility.web.unc.edu]
- 5. Muscle Histology Characterization Using H&E Staining and Muscle Fiber Type Classification Using Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 801.1.HTC_H&E Stain (Paraffin or Cryosections) [protocols.io]
- 7. newcomersupply.com [newcomersupply.com]
- 8. ihisto.io [ihisto.io]
- 9. treat-nmd.org [treat-nmd.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. microbenotes.com [microbenotes.com]
- 12. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Fiber typing human skeletal muscle with fluorescent immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Collagen in Tissue with Picrosirius Red: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate visualization and quantification of collagen are critical in various research fields, including fibrosis research, tissue engineering, and developmental biology. Picrosirius Red (PSR) staining is a highly specific and widely used histochemical technique for the detection of collagen fibers in tissue sections. The method utilizes Sirius Red (Direct Red 80), a strong anionic dye, dissolved in a saturated aqueous solution of picric acid.[1][2] The elongated, anionic molecules of Sirius Red align parallel to the long axis of collagen fibers, specifically binding to the [Gly-X-Y]n helical structure of fibrillar collagens (types I through V).[3] This specific binding, enhanced by the acidic environment provided by picric acid, results in a significant increase in the natural birefringence of collagen fibers.[4] This unique property makes PSR staining particularly powerful when viewed with polarized light microscopy, allowing for the differentiation of collagen fiber thickness and maturity.[4]
While the user specified "Acid Red 73," extensive scientific literature validates Sirius Red (Direct Red 80) as the standard and appropriate dye for this application; this compound is a different chemical compound.[3] Therefore, these notes focus on the well-established Picrosirius Red method.
Principle of the Assay
The staining mechanism of Picrosirius Red relies on the electrostatic interaction between the sulfonic acid groups of the Sirius Red dye and the basic amino acid residues (primarily lysine and arginine) of collagen molecules.[3][5] The picric acid in the solution helps to suppress the staining of non-collagenous proteins, thereby increasing the specificity for collagen. When observed under a bright-field microscope, collagen fibers appear red against a pale yellow background.[2] However, the key advantage of PSR staining is its utility with polarized light microscopy. The enhanced birefringence of the stained collagen fibers allows for their visualization as bright yellow, orange, or red fibers against a dark background, with thinner fibers appearing greenish.[2]
Data Presentation
Quantitative analysis of collagen deposition can be performed using image analysis software on PSR-stained sections. The following tables provide examples of how quantitative data can be presented.
Table 1: Quantification of Collagen Area Fraction in Liver Tissue
| Treatment Group | N | Collagen Area Fraction (%) | Standard Deviation | p-value vs. Control |
| Control | 10 | 2.5 | 0.8 | - |
| Disease Model | 10 | 15.2 | 3.1 | <0.001 |
| Drug A | 10 | 8.7 | 2.5 | <0.01 |
| Drug B | 10 | 5.1 | 1.5 | >0.05 (ns) |
Table 2: Analysis of Collagen Fiber Thickness using Polarized Light Microscopy
| Region of Interest | Thin Fibers (Greenish) % Area | Thick Fibers (Yellow/Red) % Area | Total Collagen Area (%) |
| Healthy Dermis | 35.4 | 64.6 | 12.8 |
| Fibrotic Dermis | 18.2 | 81.8 | 45.2 |
| Scar Tissue | 10.5 | 89.5 | 68.9 |
Experimental Protocols
Protocol 1: Picrosirius Red Staining of Paraffin-Embedded Tissue Sections
This protocol is a standard method for visualizing collagen fibers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[6]
Materials:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides[6]
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Picrosirius Red Solution (0.1% w/v Sirius Red in saturated aqueous picric acid)[1]
-
Acidified Water (0.5% acetic acid in distilled water)[2]
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Washing:
-
Dehydration:
-
Dehydrate the sections rapidly through three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Bright-field microscopy: Collagen fibers will be stained red, and the background will be pale yellow.[2]
-
Polarized light microscopy: Collagen fibers will appear bright yellow, orange, or red, while thinner reticular fibers will be green against a dark background.[2]
Protocol 2: Quantification of Soluble Collagen in Cell Culture Supernatant
This protocol allows for the quantification of newly synthesized, soluble collagen secreted into the cell culture medium.[3]
Materials:
-
Cell culture supernatant
-
Sirius Red Precipitation Solution (0.1% w/v Sirius Red in 3% acetic acid)[3]
-
Washing Solution (0.1 M HCl)[3]
-
Elution Buffer (0.1 M NaOH)[3]
-
Microcentrifuge tubes (1.5 mL)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect cell culture medium and centrifuge at 2000 x g for 10 minutes to remove cells and debris.
-
-
Precipitation:
-
Centrifugation and Washing:
-
Dye Elution:
-
Resuspend the pellet in 200 µL of Elution Buffer.[3]
-
-
Quantification:
Diagrams
Caption: Workflow for Picrosirius Red Staining of Tissue Sections.
References
Acid Red 73: Application Notes and Protocols for Histological Counterstaining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 73, also known as C.I. 27290, Crocein Scarlet MOO, or Woodstain Scarlet, is a synthetic double azo dye.[1] While primarily utilized in the textile and leather industries, its properties as an acid dye present potential applications in histology as a counterstain for cytoplasm, muscle, and connective tissue.[1] Acid dyes are anionic, carrying a negative charge, which allows them to bind to cationic (basic) components in tissue sections, such as proteins in the cytoplasm and extracellular matrix.[2] This document provides detailed application notes and protocols for the use of this compound as a counterstain in histological preparations, offering a potential alternative to more commonly used red counterstains like Eosin Y and Acid Fuchsin.
Principle of Staining
The primary mechanism of staining with this compound in histology is an electrostatic interaction. The negatively charged sulfonate groups on the this compound molecule are attracted to positively charged amino groups on proteins within the tissue. The intensity of this staining is pH-dependent, with a more acidic environment enhancing the positive charge of tissue proteins and thus promoting stronger dye binding.[2]
General Workflow for Histological Staining
The use of this compound as a counterstain follows the standard workflow for histological staining of paraffin-embedded tissues. This process involves deparaffinization, rehydration, nuclear staining (typically with hematoxylin), counterstaining with this compound, dehydration, and finally clearing and mounting.
General workflow for histological staining with a counterstain.
Application and Performance
While specific quantitative data for this compound as a histological counterstain is not extensively documented in scientific literature, its properties suggest it can be a viable option for providing red counterstaining to contrast with blue hematoxylin-stained nuclei. It has been noted for its potential in demonstrating muscle fibers.[2]
Comparative Data of Common Red Counterstains
To provide context, the following table summarizes the general characteristics of commonly used red acid dyes in histology. The performance of this compound is inferred based on its properties as an acid dye and would require optimization for specific applications.
| Dye Name | C.I. Number | Typical Color | Staining Time (approx.) | Key Characteristics |
| This compound | 27290 | Red | 1-5 minutes (estimated) | Potential for strong cytoplasmic and muscle staining. |
| Eosin Y | 45380 | Pink to Red | 30 seconds - 2 minutes | Most common counterstain; provides excellent cytoplasmic detail. |
| Acid Fuchsin | 42685 | Deep Red | 1-5 minutes | A key component of many trichrome stains for connective tissue.[3] |
| Nuclear Fast Red | 60760 | Red | ~5 minutes | Primarily a nuclear stain, but provides red coloration.[4] |
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound as a counterstain. Optimization of staining times and solution concentrations may be necessary depending on the tissue type, fixation method, and desired staining intensity.
Protocol 1: Hematoxylin and this compound Staining
This protocol provides a standard method for nuclear and cytoplasmic staining.
Solutions:
-
Harris' Hematoxylin Solution
-
1% Acid Alcohol: 1 ml HCl in 99 ml 70% ethanol.
-
Bluing Agent: Scott's tap water substitute or a weak ammonia solution.
-
This compound Staining Solution (0.5% - 1.0% w/v):
-
This compound: 0.5 g - 1.0 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 0.5 ml (to achieve a pH of approximately 2.5-3.0)
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in running tap water for 5 minutes.
-
-
Nuclear Staining:
-
Counterstaining:
-
Immerse slides in the this compound solution for 1-5 minutes.
-
Briefly wash in distilled water to remove excess stain.[2]
-
-
Dehydration, Clearing, and Mounting:
Protocol 2: Trichrome Staining with this compound (Modified Masson's Trichrome)
This compound can potentially be used as a substitute for the red dye (e.g., Biebrich Scarlet-Acid Fuchsin) in a Masson's Trichrome stain to differentiate muscle from collagen.
Solutions:
-
Bouin's Solution (optional mordant)
-
Weigert's Iron Hematoxylin
-
This compound Solution (as prepared in Protocol 1)
-
Phosphomolybdic/Phosphotungstic Acid Solution: 5g of each acid in 200 ml distilled water.
-
Aniline Blue or Light Green Solution
-
1% Acetic Acid
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
(Optional) Mordant in Bouin's solution at 56°C for 1 hour or overnight at room temperature.
-
Wash in running tap water to remove the yellow color.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water.
-
Stain with this compound solution for 5-15 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in Phosphomolybdic/Phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.
-
Stain in Aniline Blue or Light Green solution for 5-10 minutes.
-
Rinse briefly in distilled water and differentiate in 1% acetic acid for 1-3 minutes.
-
Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
Workflow for a modified Trichrome stain using this compound.
Troubleshooting
-
Weak Staining: Increase the concentration of the this compound solution, prolong the staining time, or ensure the pH of the staining solution is sufficiently acidic. Incomplete deparaffinization can also lead to weak staining.
-
Overstaining: Decrease the concentration of the this compound solution or shorten the staining time. Differentiation with a weak acid or alcohol solution can also be used to remove excess stain.
-
Uneven Staining: Ensure complete immersion of the slides in all solutions and adequate agitation.
Conclusion
This compound presents a promising, though not extensively documented, alternative for red counterstaining in histology. Its properties as an acid dye make it suitable for staining cytoplasm, muscle, and connective tissue. The provided protocols offer a foundation for its use, but researchers are encouraged to optimize these methods for their specific needs to achieve the best results. Further comparative studies are needed to fully evaluate its performance against established counterstains.
References
Application Notes and Protocols for Total Protein Staining on PVDF Membranes with Acid Red 73
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the total protein staining of polyvinylidene difluoride (PVDF) membranes using Acid Red 73. Total protein staining is a critical step in electrophoresis and Western blotting workflows, allowing for the verification of protein transfer from the gel to the membrane and for the normalization of protein loading between lanes. While this compound, also known as Brilliant Crocein MOO, is a sulfonated azo dye, its use for total protein staining on PVDF membranes is not widely documented in scientific literature.[1][2][3][4] Therefore, the following protocol has been adapted from the well-established procedures for Amido Black 10B, a chemically similar anionic dye that is commonly used for this application.[5][6][7][8][9] Anionic dyes, under acidic conditions, bind to the positively charged amino groups of proteins, allowing for their visualization.[5]
Quantitative Data Summary
| Staining Method | Limit of Detection (LOD) | Linear Dynamic Range | Compatibility with Downstream Applications | Reference |
| Amido Black 10B | ~50 ng/band | Moderate | Can interfere with some immunodetection | [10] |
| Ponceau S | ~250 ng/band | Narrow | Reversible, generally compatible | [11][12] |
| Fluorescent Stains (e.g., TotalStain Q) | < 1 ng/band | Wide (e.g., 1-50 µg of lysate) | High, compatible with fluorescent and chemiluminescent detection | [13][14][15] |
Experimental Protocol: Total Protein Staining with this compound (Adapted from Amido Black 10B Protocol)
This protocol details the materials and step-by-step procedure for staining total protein on a PVDF membrane following electrophoretic transfer.
Materials:
-
PVDF membrane with transferred proteins
-
This compound
-
Methanol (reagent grade)
-
Glacial Acetic Acid
-
Deionized (DI) water
-
Orbital shaker
-
Clean staining trays
Reagent Preparation:
-
Staining Solution (0.1% this compound w/v):
-
Dissolve 0.1 g of this compound in 40 mL of methanol and 10 mL of glacial acetic acid.
-
Bring the final volume to 100 mL with DI water.
-
Mix thoroughly until the dye is completely dissolved.
-
Note: This solution can often be reused.[5]
-
-
Destaining Solution:
-
Mix 40 mL of methanol and 10 mL of glacial acetic acid.
-
Bring the final volume to 100 mL with DI water.
-
Staining Procedure:
-
Post-Transfer Wash: After protein transfer, briefly wash the PVDF membrane with DI water to remove any residual transfer buffer.
-
Methanol Activation: If the PVDF membrane has dried, re-activate it by immersing in 100% methanol for 15-30 seconds, followed by a brief rinse in DI water.
-
Staining: Immerse the membrane in the this compound Staining Solution in a clean staining tray. Incubate for 3-5 minutes at room temperature with gentle agitation on an orbital shaker.[7]
-
Initial Destain: Remove the staining solution and briefly rinse the membrane with the Destaining Solution to remove excess stain.
-
Final Destaining: Immerse the membrane in fresh Destaining Solution and agitate gently. Continue to destain for 5-10 minutes, or until the protein bands are clearly visible against a faint background. The destaining time may be adjusted as needed; for less background, increase the destaining time or change the destaining solution.[5][6]
-
Water Wash: Rinse the membrane thoroughly with DI water to remove the destaining solution.
-
Drying and Imaging: The membrane can be imaged while wet or after air-drying. Place the membrane on a clean, non-absorbent surface to air dry completely.
Experimental Workflow
Caption: Workflow for total protein staining on PVDF membranes.
Signaling Pathway (Illustrative Example)
As this protocol describes a biochemical technique rather than a biological signaling pathway, an illustrative diagram of a generic signaling pathway is provided below as per the user's request for visualization examples.
Caption: A generic cell signaling pathway diagram.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Brilliant Crocein MOO, 7-Hydroxy-8-(4-phenylazophenylazo)-1 [sigmaaldrich.com]
- 4. This compound - CD Formulation [formulationbio.com]
- 5. benchchem.com [benchchem.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. biognost.com [biognost.com]
- 8. Amido black 10B - Wikipedia [en.wikipedia.org]
- 9. stainsfile.com [stainsfile.com]
- 10. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. Mito-miR-Phagy Lab - Ponceau-S Staining for PVDF Membrane [sites.google.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. biozym.com [biozym.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Acid Red 73 in Textile Dye Uptake Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acid Red 73, an azo dye, in textile dye uptake experiments. The document outlines detailed experimental protocols, presents quantitative data from various studies, and includes diagrams to illustrate experimental workflows and the principles of dye adsorption. This information is intended to guide researchers in designing and conducting their own dye uptake studies.
Introduction
This compound is a water-soluble anionic dye widely used in the textile industry. Due to its potential environmental impact, it is also a model compound for studying dye removal and wastewater treatment processes. Understanding the kinetics and equilibrium of this compound uptake by various materials is crucial for developing efficient dyeing processes and effective remediation technologies.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the adsorption of this compound and other acid dyes by different adsorbents.
Table 1: Adsorption Capacities and Isotherm Models for Acid Dyes
| Adsorbent | Acid Dye | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Reference |
| Rice Wine Lees | This compound | 18.74 | Freundlich | [1] |
| Activated Palm Ash | Acid Green 25 | 181.8 | Freundlich | [2] |
| Parthenium hysterophorus L. | This compound | 2.4 (actual amount adsorbed) | Freundlich | [3] |
| Chitosan Hydrogel (CSH) | Acid Red 27 | 2732.2 | Langmuir | [4] |
| Chitosan Aerogel (CSA) | Acid Red 27 | 676.7 | Langmuir | [4] |
| Chitosan Powder (CSP) | Acid Red 27 | 534.8 | Langmuir | [4] |
| Chitosan Electrospun Nanofiber (CSEN) | Acid Red 27 | 215.5 | Langmuir | [4] |
| Pine Tree-Derived Biochar | Acid Violet 17 | 29 | Langmuir | [5][6] |
| Activated Carbon | Acid Red 114 | 101.0 | Langmuir | [2] |
Table 2: Kinetic Models for Acid Dye Adsorption
| Adsorbent | Acid Dye | Kinetic Model | Reference |
| Rice Wine Lees | This compound | Pseudo-first-order | [1] |
| Parthenium hysterophorus L. | This compound | Pseudo-first-order | [3] |
| Activated Palm Ash | Acid Green 25 | Pseudo-second-order | [2] |
| Waste Cotton Activated Carbon | Acid Dyes | Pseudo-second-order | [7] |
| Chitosan (four morphologies) | Acid Red 27 | Pseudo-second-order | [4] |
| Wool Fibers | Acid Red 1 | Pseudo-second-order | [8] |
Experimental Protocols
General Batch Adsorption Experiment
This protocol describes a general method for investigating the uptake of this compound by a solid adsorbent in a batch system.
Materials:
-
This compound stock solution (e.g., 1000 mg/L)
-
Adsorbent material (e.g., activated carbon, biochar, textile fabric)
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Conical flasks or beakers
-
Orbital shaker or magnetic stirrer
-
Spectrophotometer
-
Centrifuge or filtration apparatus
-
pH meter
Procedure:
-
Preparation of Dye Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
Adsorption Experiment:
-
Take a fixed volume of each dye solution in separate flasks (e.g., 50 mL).
-
Adjust the initial pH of the solutions to the desired value using HCl or NaOH.[2][5][6][9]
-
Add a known mass of the adsorbent to each flask (e.g., 0.1 g).
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium.[5][6]
-
-
Sample Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of this compound in the supernatant using a spectrophotometer at its maximum absorbance wavelength (λmax). The λmax for many acid dyes can be determined by scanning the absorbance of a dilute solution over the visible spectrum.[10][11]
-
-
Data Calculation:
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (qe, in mg/g) using the following equation: qe = (C0 - Ce) * V / m where:
-
C0 is the initial dye concentration (mg/L)
-
Ce is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Calculate the percentage of dye removal using: % Removal = ((C0 - Ce) / C0) * 100
-
Kinetic Studies
To determine the rate of dye uptake, samples are taken at different time intervals during the batch adsorption experiment. The concentration of the dye is measured at each time point, and the data is fitted to various kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate constants.[7][8]
Isotherm Studies
To understand the equilibrium relationship between the dye concentration in the solution and the amount of dye adsorbed on the material, experiments are conducted with varying initial dye concentrations while keeping other parameters constant. The resulting data is then fitted to isotherm models such as the Langmuir and Freundlich models.[2][3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a textile dye uptake experiment.
Caption: General workflow for a textile dye uptake experiment.
Dye Adsorption Mechanism
The following diagram illustrates the key steps involved in the adsorption of dye molecules onto a porous adsorbent.
Caption: Steps in the adsorption of dye onto a porous material.
Factors Affecting Dye Uptake
This diagram shows the logical relationship between key experimental parameters and the efficiency of dye uptake.
Caption: Key parameters influencing dye uptake efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcps.org [ijcps.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effective Removal of Acid Dye in Synthetic and Silk Dyeing Effluent: Isotherm and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid Dyes Removal from textile wastewater using waste cotton activated carbon: Kinetic, isotherm, and thermodynamic studies [pccc.icrc.ac.ir]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Principle and method of spectrophotometric determination of relative strength of acid dyes - Knowledge [dyestuffscn.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols: Acid Red 73 for Plant Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 73, also known as Brilliant Crocein MOO, is a water-soluble anionic azo dye.[1][2] While extensively utilized in the textile and leather industries for its vibrant scarlet hue and strong affinity for protein fibers, its application in plant histology is not yet widely established.[3] These notes provide a theoretical framework and foundational protocols for the use of this compound as a staining agent in plant tissues, based on the chemical principles of acid dyes and established histological techniques.
Acid dyes, carrying a net negative charge, are typically used in histology to stain basic (acidophilic) tissue components that are positively charged, such as proteins found in the cytoplasm.[4] In plant tissues, the application of an anionic dye like this compound presents unique interactions due to the predominantly anionic nature of the plant cell wall, which is rich in pectin.[4] However, staining can be achieved through several proposed mechanisms:
-
Ionic Bonding: this compound can form ionic bonds with localized cationic sites within the plant cell, such as proteins embedded in the cell wall or cytoplasm.[4]
-
pH-Mediated Staining: By lowering the pH of the staining solution, the negative charges on components like pectin can be reduced through protonation. This reduction in electrostatic repulsion can facilitate the dye's entry and binding.[4]
-
Hydrogen Bonding: The dye may also form hydrogen bonds with uncharged polysaccharides like cellulose and hemicellulose, which are abundant in both primary and secondary cell walls.[4]
Based on these principles, this compound is theoretically expected to stain protein-rich structures, such as the cytoplasm and certain cell wall proteins, a vibrant red to pink color. It holds potential as a counterstain when used in conjunction with dyes that specifically target anionic components like lignin or pectin.
Data Presentation: Theoretical Staining Characteristics
The following table summarizes the expected, theoretical staining outcomes of this compound on various plant tissue components. Optimization will be necessary for specific plant species and tissue types.
| Tissue/Cellular Component | Expected Color with this compound | Theoretical Basis of Staining |
| Cytoplasm | Red to Pink | High concentration of proteins (acidophilic).[4] |
| Nucleus | Unstained or Light Pink | Primarily contains acidic nucleic acids (basophilic).[4] |
| Primary Cell Wall (Cellulose) | Light Pink to Red | Potential for hydrogen bonding with cellulose.[4] |
| Primary Cell Wall (Pectin) | Unstained | Electrostatic repulsion from anionic pectin.[4] |
| Lignified Secondary Walls | Unstained | Lignin is typically stained by basic dyes.[4] |
| Cuticle | Unstained | The waxy, hydrophobic nature prevents dye penetration.[4] |
| Starch Granules | Unstained | Starch is a neutral polysaccharide.[4] |
Experimental Protocols
Disclaimer: The following protocols are foundational and based on general plant histology techniques and the theoretical application of an acid dye. Researchers should perform optimization studies for their specific samples.
Protocol 1: General Staining with this compound
This protocol outlines the basic procedure for staining paraffin-embedded plant tissue sections with this compound.
Materials and Reagents:
-
Fixative Solution (FAA): 50 ml Ethanol (95%), 5 ml Glacial Acetic Acid, 10 ml Formalin (37-40%), 35 ml Distilled Water[5]
-
This compound Staining Solution (0.5% w/v): 0.5 g this compound powder, 100 ml Distilled Water. Adjust to pH 3.0-4.0 with 1% Acetic Acid.[4]
-
Ethanol Series (for dehydration and rehydration): 50%, 70%, 95%, and 100% ethanol solutions.[4]
-
Clearing Agent: Xylene or a xylene substitute.[4]
-
Mounting Medium: Canada balsam or a synthetic equivalent (e.g., Permount®).[4]
Procedure:
-
Fixation: Immediately immerse freshly harvested plant tissue in FAA fixative for 18-24 hours at room temperature.[4]
-
Dehydration and Embedding: Dehydrate the fixed tissue through a graded ethanol series and then infiltrate with paraffin wax. Embed the tissue in a paraffin block.
-
Sectioning: Cut thin sections (10-15 µm) using a rotary microtome.[4]
-
Deparaffinization and Rehydration:
-
Staining:
-
Immerse slides in the 0.5% this compound staining solution for 5-10 minutes. Optimal staining time may vary.[4]
-
-
Washing: Briefly rinse the slides in distilled water to remove excess stain.[4]
-
Dehydration:
-
Quickly pass the slides through an ascending ethanol series: 50%, 70%, 95%, 100% (1-2 minutes each).[4]
-
-
Clearing: Immerse slides in xylene (2 changes, 3 minutes each) to make the tissue transparent.[4]
-
Mounting: Place a drop of mounting medium on the tissue section and apply a coverslip, avoiding air bubbles.[4]
Workflow for General Staining with this compound
Caption: General workflow for staining plant tissues with this compound.
Protocol 2: this compound as a Counterstain to Toluidine Blue O (TBO)
This protocol explores the use of this compound as a counterstain to Toluidine Blue O, a metachromatic dye that stains acidic tissues. This combination could potentially differentiate between protein-rich and pectin/lignin-rich structures.
Materials and Reagents:
-
All materials from Protocol 1.
-
Toluidine Blue O (TBO) Staining Solution (0.1% w/v): 0.1 g TBO in 100 ml of distilled water.
Procedure:
-
Follow steps 1-4 from Protocol 1 (Fixation to Rehydration).
-
Primary Staining (TBO):
-
Immerse slides in 0.1% TBO solution for 45 seconds to 1 minute.[6]
-
Briefly rinse in distilled water.
-
-
Counterstaining (this compound):
-
Immerse slides in 0.5% this compound staining solution for 3-5 minutes. Optimization is critical to prevent overstaining and masking of TBO.
-
-
Washing: Briefly rinse in distilled water.
-
Follow steps 7-9 from Protocol 1 (Dehydration, Clearing, and Mounting).
Expected Results: Lignified and pectin-rich tissues should stain blue to purple with TBO, while cytoplasmic and protein-rich areas should stain red to pink with this compound.
Logical Flow for Double Staining
Caption: Sequential steps for TBO and this compound double staining.
Safety and Handling
-
This compound is a chemical dye; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
-
Work in a well-ventilated area.
Conclusion
The protocols and theoretical data presented here offer a starting point for researchers interested in exploring the use of this compound in plant histology. Its properties as an acid dye suggest it will be most effective for visualizing cytoplasm and other proteinaceous components. Significant potential lies in its use as a counterstain in combination with other dyes to provide a more comprehensive structural view of plant tissues. Experimental validation and optimization are essential next steps to establish this compound as a standard tool in the plant scientist's toolkit.
References
Quantitative Analysis of Protein Blots Using Acid Red 73: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Accurate Normalization in Quantitative Western Blotting
Quantitative Western blotting is a cornerstone technique for measuring the relative abundance of specific proteins in complex biological samples. A critical step in obtaining reliable quantitative data is normalization, which corrects for inconsistencies in sample preparation, protein loading, and transfer efficiency across a blot.[1] While housekeeping proteins have traditionally been used as loading controls, their expression can vary with experimental conditions. Consequently, total protein normalization (TPN) is increasingly recommended as a more robust and reliable method.[2][3]
TPN involves staining the entire protein profile on the blot and using the total protein signal in each lane to normalize the signal of the protein of interest.[4] This approach provides a more accurate representation of the total sample loaded. Various stains are used for TPN, with Ponceau S and Coomassie Brilliant Blue being common colorimetric options, alongside more sensitive fluorescent stains.
This document provides a detailed guide to the principles and a generalized protocol for the quantitative analysis of protein blots using an anionic azo dye, with a focus on the potential application of Acid Red 73.
This compound: A Potential Candidate for Total Protein Staining
This compound is a double azo, sulfonated dye.[5][6] Its chemical structure imparts a strong negative charge, a characteristic it shares with other anionic dyes used for total protein staining, such as Ponceau S. The primary mechanism of action for these dyes is the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of proteins, particularly lysine and arginine residues, as well as non-covalent interactions with non-polar regions.[7][8] This binding is typically reversible, allowing for subsequent immunodetection.
Disclaimer: While the chemical properties of this compound suggest its suitability for total protein staining, it is not a commonly documented or validated reagent for this application in scientific literature. The following protocols are based on established methods for similar anionic dyes (e.g., Ponceau S) and should be considered a starting point for developing and validating a method using this compound. Optimization of staining and destaining times, as well as dye concentration, will be necessary.
Experimental Protocols
Generalized Protocol for Reversible Total Protein Staining with an Anionic Dye (e.g., this compound)
This protocol is adapted from established procedures for Ponceau S staining and should be optimized for this compound.
Materials:
-
Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.
-
Preparation Note: Dissolve 100 mg of this compound powder in 100 mL of an aqueous solution containing 5 mL of glacial acetic acid.
-
-
Destaining Solution: Deionized water or 0.1 M NaOH for complete removal.
-
PVDF or nitrocellulose membrane with transferred proteins.
-
Imaging system (e.g., gel doc with a white light tray or a dedicated blot scanner).
Procedure:
-
Post-Transfer Wash: After protein transfer, briefly rinse the membrane with deionized water to remove residual transfer buffer.
-
Staining: Immerse the membrane in the this compound staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Initial Destain and Visualization: Transfer the membrane to a container of deionized water and wash for 1-2 minutes with gentle agitation to remove excess dye and reduce background. Protein bands should become visible as red bands.
-
Image Acquisition: Capture an image of the stained membrane. This image will be used for the total protein quantification. Ensure the image is not saturated.
-
Complete Destaining: To proceed with immunodetection, the stain must be removed. Wash the membrane with several changes of deionized water or a mild base solution (e.g., 0.1 M NaOH for 1-2 minutes) until the red color is no longer visible.[9] Follow with a few brief washes in TBST (Tris-Buffered Saline with Tween-20).
-
Blocking and Immunodetection: Proceed with the standard Western blotting protocol for blocking, primary and secondary antibody incubation, and signal detection.
Quantitative Data Analysis Workflow
-
Densitometry: Using image analysis software (e.g., ImageJ), measure the signal intensity of each lane on the this compound-stained membrane. This is the "Total Protein Signal".
-
Target Protein Densitometry: On the final chemiluminescent or fluorescent blot image, measure the signal intensity for the band of your target protein in each lane. This is the "Target Protein Signal".
-
Background Subtraction: For both total protein and target protein measurements, ensure that local background is subtracted from the band intensities.
-
Normalization: For each lane, divide the Target Protein Signal by the corresponding Total Protein Signal to obtain the "Normalized Target Protein Signal".
-
Relative Quantification: To compare protein expression across different conditions, the Normalized Target Protein Signal for each experimental sample can be expressed as a fold change relative to the Normalized Target Protein Signal of the control sample.
Data Presentation
Table 1: Comparison of Common Total Protein Staining Methods
| Feature | Ponceau S | Coomassie Brilliant Blue | Fluorescent Stains (e.g., SYPRO Ruby) | This compound (Hypothetical) |
| Staining Time | 5-15 minutes[10] | 2-60 minutes[11] | 15-90 minutes | ~5-15 minutes |
| Reversibility | Yes, with water or mild base[8] | Partially, with methanol-based solutions[12] | No | Expected to be reversible |
| Sensitivity | Moderate (~200 ng) | High (~50 ng)[11] | Very High (<1 ng) | Expected to be moderate |
| Linear Range | Narrower | Moderate | Wide | To be determined |
| Compatibility | Nitrocellulose, PVDF | Primarily PVDF | Nitrocellulose, PVDF | Expected: Nitrocellulose, PVDF |
| Detection | White light imaging | White light imaging | Fluorescence scanner | White light imaging |
Table 2: Example of Quantitative Data Normalization
| Lane | Condition | Target Protein Signal (Arbitrary Units) | Total Protein Signal (Arbitrary Units) | Normalized Target Signal (Target/Total) | Fold Change (vs. Control) |
| 1 | Control | 50,000 | 100,000 | 0.50 | 1.0 |
| 2 | Treatment A | 95,000 | 98,000 | 0.97 | 1.94 |
| 3 | Treatment B | 28,000 | 110,000 | 0.25 | 0.50 |
Mandatory Visualizations
Caption: Experimental workflow for quantitative Western blotting with total protein normalization.
Caption: Decision tree for selecting a Western blot normalization strategy.
References
- 1. bioradiations.com [bioradiations.com]
- 2. Superior normalization using total protein for western blot analysis of human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. bosterbio.com [bosterbio.com]
- 5. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 8. conductscience.com [conductscience.com]
- 9. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pages.charlotte.edu [pages.charlotte.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Acid Red 73 Staining in Polyacrylamide Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of proteins in polyacrylamide gels following electrophoresis is a fundamental technique in proteomics and molecular biology. The choice of staining method is critical for achieving desired experimental outcomes, impacting sensitivity, quantitative accuracy, and compatibility with downstream applications such as mass spectrometry. While Coomassie Brilliant Blue and silver staining are well-established methods, there is ongoing interest in exploring alternative dyes that may offer advantages in terms of speed, safety, or specific detection properties.
This document provides detailed application notes on the use of Acid Red 73, an azo dye, for the detection of proteins in polyacrylamide gels. Due to the limited availability of established protocols for this specific application, an investigational protocol is presented based on the general principles of protein staining with acidic dyes. For comparative purposes, this document also includes information on widely used staining methods.
Principle of the Method
This compound, also known as Brilliant Crocein MOO, is a sulfonated diazo dye.[1] The principle behind its use as a protein stain lies in the electrostatic and hydrophobic interactions between the dye molecules and the protein. In an acidic environment, the sulfonic acid groups of the dye are negatively charged, allowing them to bind to the positively charged amino acid residues (such as lysine, arginine, and histidine) on the protein.[2] The aromatic portions of the dye molecule can also engage in hydrophobic interactions with nonpolar regions of the protein. This binding results in the accumulation of the red-colored dye at the location of the protein bands within the gel matrix, rendering them visible against a clearer background after a destaining process.
Experimental Protocols
Investigational Protocol for this compound Staining
This protocol is provided as a starting point for researchers interested in exploring the use of this compound for staining proteins in polyacrylamide gels. Optimization of incubation times and reagent concentrations may be necessary for specific applications.
Materials and Reagents:
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Staining Solution: 0.1% (w/v) this compound in 10% (v/v) Acetic Acid.
-
Destaining Solution: 10% (v/v) Ethanol, 5% (v/v) Acetic Acid in deionized water.
-
Orbital shaker
-
Clean staining trays
Procedure:
-
Fixation: Following electrophoresis, immerse the polyacrylamide gel in an adequate volume of Fixing Solution to ensure complete coverage. Agitate gently on an orbital shaker for 30-60 minutes at room temperature. This step is crucial for precipitating the proteins within the gel matrix and removing interfering substances like SDS.
-
Staining: Decant the Fixing Solution and replace it with the this compound Staining Solution. Ensure the gel is fully submerged. Incubate with gentle agitation for 30-60 minutes at room temperature. The optimal staining time may vary depending on the thickness of the gel and the protein concentration.
-
Destaining: Remove the staining solution. Add Destaining Solution and agitate the gel. The protein bands should start to become visible as the background stain is removed. Change the destaining solution every 30-60 minutes until a clear background is achieved and the protein bands are well-defined.
-
Image Acquisition: The stained gel can be documented using a standard gel documentation system with white light illumination.
-
Storage: The stained gel can be stored in deionized water at 4°C.
Data Presentation
Comparative Analysis of Protein Staining Methods
The selection of a protein stain is a critical decision in experimental design. The following table summarizes the key performance characteristics of this compound (hypothetical values based on similar azo dyes) in comparison to established protein staining methods.
| Feature | This compound (Investigational) | Coomassie Brilliant Blue (R-250) | Ponceau S | Silver Staining |
| Detection Limit | ~50-100 ng | ~30-100 ng[3] | ~200 ng[2] | ~0.5-5 ng |
| Linear Dynamic Range | To be determined | Moderate[2] | Moderate | Narrow |
| Protocol Time | ~1.5 - 3 hours | ~1 - 3 hours (fast protocol) | ~15-20 minutes | ~1.5 hours to overnight |
| Reversibility | Likely Reversible | Yes | Yes | No (generally) |
| Mass SpectrometryCompatibility | To be determined | Yes | Yes | Yes (with specific protocols) |
| Ease of Use | Simple | Simple | Very Simple | Complex |
| Cost | Low | Low | Low | High |
Mandatory Visualization
Experimental Workflow for this compound Staining
References
Application of Acid Red 73 in Forensic Science: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 73, also known as Crocein Scarlet MOO, is a water-soluble anionic dye belonging to the azo class of compounds. While extensively utilized in the textile and leather industries for its vibrant red color, its application in forensic science, particularly for the enhancement of evidence, is less documented compared to other acid dyes. However, its chemical properties as a protein stain suggest its potential for visualizing biological evidence, such as bloodstains. This document provides detailed application notes and experimental protocols for the use of this compound in forensic science, drawing parallels from established methodologies for similar acid dyes and the closely related Crocein Scarlet 7B found in Crowle's double stain.
Principle of Application
In forensic applications, this compound functions as a protein stain. The negatively charged sulfonate groups (-SO₃⁻) on the dye molecule interact with the positively charged amino groups of proteins present in biological fluids like blood. This electrostatic interaction results in the dye binding to the proteinaceous components of a stain, thereby enhancing its visibility. This is particularly useful for developing latent or faint bloodstains on various surfaces.
Application Notes
Primary Application: Enhancement of bloody fingerprints and footwear impressions.
Suitable Surfaces: Primarily recommended for non-porous surfaces such as glass, tile, painted wood, and plastics. Use on porous surfaces may result in high background staining, making visualization of ridge detail difficult.[1][2]
Comparison to Other Reagents: While specific comparative studies on this compound are limited, related compounds in "Crowle's double stain" (containing Crocein Scarlet 7B) have been shown to be effective for bloodstain enhancement.[3] However, some studies suggest that Crowle's stain may provide less contrast compared to other established protein stains like Amido Black and Acid Violet 17.[2][3]
Limitations:
-
May cause high background staining on porous surfaces.
-
The staining process involves acidic solutions that could potentially degrade DNA evidence. If DNA analysis is required, it should be performed prior to staining or a small, unstained portion of the evidence should be preserved.
-
The stained impressions may not be easily lifted.[2]
-
The fluorescence of the stained mark is not a primary characteristic, unlike with Acid Yellow 7.[2]
Quantitative Data Summary
| Reagent/Stain | Active Component(s) | Typical Concentration | Staining Time | Sensitivity (Blood Dilution) |
| Proposed this compound Stain | This compound (Crocein Scarlet MOO) | ~0.1% w/v | 1-3 minutes | Not established |
| Crowle's Double Stain | Crocein Scarlet 7B & Coomassie Brilliant Blue R | 2.5 g/L & 150 mg/L | 30-90 seconds | 1:30,000[4] |
| Amido Black (Water-based) | Naphthol Blue Black | ~0.2% w/v | 3-5 minutes | High |
| Acid Violet 17 | Coomassie Brilliant Violet R-150 | ~0.1% w/v | 1-3 minutes | High |
| Acid Yellow 7 | Brilliant Sulfoflavin | ~0.1% w/v | 1-3 minutes | High |
Experimental Protocols
The following protocols are provided for the preparation and application of an this compound staining solution for the enhancement of bloody impressions. This protocol is adapted from established methods for other acid dyes and Crowle's stain.[1][5]
Protocol 1: Preparation of this compound Staining Reagents
1.1. Blood Fixative Solution (5-Sulfosalicylic Acid, 2% w/v)
-
Materials:
-
5-Sulfosalicylic acid dihydrate: 20 g
-
Distilled or deionized water: 1000 mL
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh 20 g of 5-sulfosalicylic acid dihydrate.
-
Add the 5-sulfosalicylic acid to 1000 mL of distilled water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir until the solid is completely dissolved.
-
Store the solution in a clearly labeled bottle at room temperature.
-
1.2. This compound Staining Solution (Adapted from General Acid Dye Protocol)
-
Materials:
-
This compound (Crocein Scarlet MOO): 1 g
-
Glacial acetic acid: 50 mL
-
Ethanol (95%): 250 mL
-
Distilled or deionized water: 700 mL
-
Graduated cylinders
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Carefully measure 50 mL of glacial acetic acid and 250 mL of ethanol and add them to a 1-liter beaker.
-
Weigh 1 g of this compound powder and add it to the beaker containing the acetic acid and ethanol.
-
Place the beaker on a magnetic stirrer and stir until the dye is dissolved.
-
Slowly add 700 mL of distilled water to the solution while stirring.
-
Continue stirring until the solution is homogeneous.
-
Store the staining solution in a clearly labeled, dark glass bottle at room temperature.
-
1.3. Destaining (Rinse) Solution
-
Materials:
-
Glacial acetic acid: 50 mL
-
Ethanol (95%): 250 mL
-
Distilled or deionized water: 700 mL
-
Graduated cylinders
-
Glass beaker or flask
-
-
Procedure:
-
Combine 50 mL of glacial acetic acid, 250 mL of ethanol, and 700 mL of distilled water in a beaker.
-
Stir until the solution is thoroughly mixed.
-
Store in a clearly labeled bottle at room temperature.
-
Protocol 2: Enhancement of Bloody Impressions with this compound
2.1. Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling glacial acetic acid and ethanol.
2.2. Procedure:
-
Fixation:
-
Before applying the staining solution, the blood impression must be fixed to prevent diffusion of the stain and loss of detail.
-
Apply the 2% 5-sulfosalicylic acid fixative solution to the area of interest using a spray bottle or by carefully immersing the item.
-
Allow the fixative to remain in contact with the stain for at least 5 minutes.
-
Gently rinse the surface with distilled water and allow it to air dry completely.
-
-
Staining:
-
Apply the this compound staining solution to the fixed bloodstain. This can be done by:
-
Immersion: Submerge the item in a tray containing the staining solution for 1-3 minutes.
-
Washing: Gently pour the staining solution over the surface.
-
Spraying: Use a spray bottle to apply the stain. This should be done carefully to avoid oversaturation and running of the stain.
-
-
Allow the stain to react for 1-3 minutes.
-
-
Destaining (Rinsing):
-
After the desired staining time, rinse the surface with the destaining solution to remove excess dye from the background.
-
This can be done by immersing the item in the rinse solution or by gently washing the surface with it.
-
Follow with a final rinse with distilled water.
-
-
Drying and Visualization:
-
Allow the item to air dry completely.
-
Visually examine the enhanced impression under good lighting.
-
Photograph the developed prints using a high-resolution camera for documentation.
-
Visualizations
The following diagrams illustrate the logical workflow for the enhancement of bloody impressions using an acid dye and the proposed signaling pathway of the staining mechanism.
Caption: Workflow for Bloody Impression Enhancement.
Caption: Mechanism of Acid Dye Staining.
References
Application Notes: Staining of Frozen Tissue Sections with Acid Red 73
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 73, also known as Brilliant Crocein or Crocein Scarlet MOO, is a synthetic anionic azo dye.[1] In histological applications, it serves as a cytoplasmic counterstain, imparting a red color to basic cellular components such as the cytoplasm, muscle fibers, and collagen. Its mechanism of action is based on the electrostatic attraction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins in the tissue under acidic conditions.[2] While not as commonly used as Eosin in routine Hematoxylin and Eosin (H&E) staining, this compound can be a valuable tool, particularly in techniques like the Masson's trichrome stain for differentiating muscle and collagen fibers.
These application notes provide a detailed protocol for the use of this compound as a counterstain for frozen tissue sections, a technique valuable for rapid tissue analysis. Due to the absence of a standardized, published protocol specifically for this compound on frozen sections, the following methodology has been adapted from established protocols for similar acid dyes, such as acid fuchsin in the Van Gieson method, and general guidelines for frozen section staining.
Materials and Reagents
-
Fresh frozen tissue blocks
-
Cryostat
-
Microscope slides
-
Coplin jars or a staining rack
-
Fixative (e.g., cold acetone or 4% paraformaldehyde)
-
This compound (C.I. 27290)
-
Distilled or deionized water
-
Glacial acetic acid
-
Nuclear counterstain (e.g., Mayer's Hematoxylin)
-
Differentiating solution (e.g., 1% acid alcohol)
-
Bluing reagent (e.g., Scott's tap water substitute or dilute ammonium hydroxide)
-
Graded ethanol series (70%, 95%, 100%)
-
Clearing agent (e.g., xylene or a xylene substitute)
-
Mounting medium
Quantitative Data Summary
The following table provides recommended starting parameters for staining frozen tissue sections with this compound. Optimization may be required depending on the tissue type, thickness, and desired staining intensity.
| Parameter | Recommended Range | Notes |
| Tissue Section Thickness | 5 - 10 µm | Thicker sections may require longer incubation times. |
| Fixation Time | 2 - 10 minutes | Dependent on the fixative used. Cold acetone is rapid, while PFA may require longer. |
| This compound Concentration | 0.1% - 0.5% (w/v) | Start with a lower concentration and increase if staining is weak. |
| Solvent for Staining Solution | Distilled water with 1% acetic acid | The acidic pH is crucial for effective staining. |
| pH of Staining Solution | 2.5 - 3.5 | A pH below 2.5 may lead to overstaining. |
| Staining Time | 3 - 8 minutes | Adjust based on visual inspection to achieve the desired intensity. |
| Differentiation | 1% Acetic Acid | A brief rinse to remove excess dye and improve contrast. |
Experimental Protocols
Preparation of Staining Solutions
1% this compound Stock Solution (w/v):
-
Weigh 1 gram of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Stir until fully dissolved. Store in a tightly sealed container.
0.1% this compound Staining Solution:
-
Take 10 mL of the 1% this compound stock solution.
-
Add 90 mL of distilled water.
-
Add 1 mL of glacial acetic acid to achieve a pH between 2.5 and 3.5.
-
Filter the solution before use.
Staining Protocol for Frozen Tissue Sections
-
Sectioning: Cut frozen tissue blocks into 5-10 µm thick sections using a cryostat. Mount the sections onto charged microscope slides.
-
Fixation: Immediately fix the sections in cold acetone for 5-10 minutes or in 4% paraformaldehyde for 10 minutes.
-
Washing: Rinse the slides gently in distilled water.
-
Nuclear Staining (Optional): a. Stain with Mayer's Hematoxylin for 3-5 minutes. b. Rinse in running tap water. c. Differentiate briefly in 1% acid alcohol. d. "Blue" the sections in Scott's tap water substitute or dilute ammonium hydroxide for 1-2 minutes. e. Wash thoroughly in tap water followed by a rinse in distilled water.
-
This compound Staining: a. Immerse the slides in the 0.1% this compound staining solution for 3-8 minutes.
-
Differentiation: a. Briefly rinse the slides in 1% acetic acid to remove excess stain.
-
Washing: Rinse gently in distilled water.
-
Dehydration: a. Dehydrate the sections through a graded series of ethanol: 70% ethanol for 1 minute, 95% ethanol for 1 minute, and two changes of 100% ethanol for 1 minute each.
-
Clearing: a. Clear the sections in two changes of xylene or a xylene substitute for 2 minutes each.
-
Mounting: a. Apply a coverslip using a permanent mounting medium.
Visualization of Staining Workflow
References
Troubleshooting & Optimization
How to prevent non-specific binding of Acid Red 73
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Acid Red 73 in their experiments.
Troubleshooting Guide
High Background Staining
Question: I am observing high background staining across my entire sample. What are the potential causes and how can I resolve this?
Answer: High background staining is a common issue that can obscure specific signals. The primary causes are often related to dye concentration, incubation time, and inadequate washing.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Dye Concentration is Too High | The concentration of this compound may be excessive, leading to non-specific binding to various tissue components. Solution: Perform a titration experiment to determine the optimal dye concentration. Start with a lower concentration (e.g., 0.1% w/v) and incrementally increase it to find the best balance between signal intensity and background noise. |
| Excessive Staining Time | Prolonged incubation can lead to the accumulation of non-specifically bound dye molecules. Solution: Reduce the staining incubation time. Optimal timing can range from a few minutes to an hour, depending on the tissue and desired staining intensity. |
| Inadequate Rinsing | Insufficient rinsing after the staining step fails to remove all unbound or loosely bound dye. Solution: Increase the number and/or duration of rinsing steps after staining. Use a buffer with a slightly acidic pH or a dilute acid rinse (e.g., 0.2-1% acetic acid) to help remove non-specific background.[1] |
| Incorrect pH of Staining Solution | The pH of the staining solution is critical for the electrostatic interaction between the anionic dye and protonated proteins. An incorrect pH can enhance non-specific binding. Solution: Ensure the pH of the staining solution is optimal for this compound, which is typically in the acidic range (pH 2.5-4.0) to ensure tissue proteins are positively charged. |
| Presence of Dye Aggregates | Old or improperly prepared staining solutions may contain dye precipitates that can adhere to the tissue. Solution: Always use freshly prepared staining solutions and filter the solution through a 0.22 µm filter before use to remove any aggregates.[2] |
Uneven or Patchy Staining
Question: My staining appears uneven and patchy. What could be causing this?
Answer: Uneven staining can result from issues during tissue preparation, incomplete deparaffinization, or the staining process itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization | Residual paraffin wax on the tissue slide will prevent the aqueous stain from penetrating evenly. Solution: Ensure complete deparaffinization by using fresh xylene and performing a sufficient number of changes.[3] |
| Tissue Drying Out | If the tissue section dries out at any point during the staining procedure, it can lead to inconsistent dye uptake. Solution: Keep slides in a humidified chamber during incubations and do not allow them to dry out. |
| Air Bubbles | Air bubbles trapped on the surface of the slide will block the dye from reaching the underlying tissue. Solution: Carefully immerse the slides into all solutions to avoid trapping air bubbles. If bubbles are present, gently tap the slide holder to dislodge them. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with this compound?
A1: Non-specific binding refers to the attachment of the this compound dye to unintended molecules or surfaces in a sample, rather than the target of interest. This is problematic because it generates high background noise, which can obscure the specific signal, leading to difficulty in interpreting results and potentially false positives. This binding is often driven by hydrophobic or ionic interactions between the dye and various components in the tissue or on the substrate.
Q2: What are blocking agents and should I use them for this compound staining?
A2: Blocking agents are used to saturate unoccupied binding sites on a surface or within a tissue, thereby preventing the non-specific attachment of the staining agent.[4] While commonly used in immunoassays with antibody probes, they can also be effective in reducing background for small molecule dyes like this compound, especially in assays where the dye is used on a solid phase (e.g., microplate) or with complex biological samples. Common blocking agents include proteins like Bovine Serum Albumin (BSA), casein (found in non-fat dry milk), and various sera.[5]
Q3: How do I choose the right blocking agent?
A3: The choice of blocking agent depends on the specific assay system. For general histological applications, a pre-incubation with a protein-based blocker may not always be necessary if the protocol is optimized. However, for assays on solid supports or when high background is a persistent issue, a blocking step can be beneficial. The effectiveness of different blocking agents can vary, and empirical testing is often required.
Q4: Can the principles of reducing non-specific binding in immunoassays be applied to this compound?
A4: Yes, many of the core principles are transferable. Non-specific binding, whether of an antibody or a small molecule dye, is governed by similar physicochemical forces (ionic and hydrophobic interactions).[6] Therefore, strategies such as optimizing probe concentration (dye concentration), adjusting buffer pH and ionic strength, and including thorough wash steps are effective for both types of applications.[7]
Data Presentation
Comparison of Common Protein-Based Blocking Agents
The following table summarizes the effectiveness of various protein-based blocking agents in reducing non-specific binding, based on studies in immunoassay systems. While this data is not specific to this compound, it provides a useful guide for selecting a blocking agent if one is deemed necessary for your experiment.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Relative Effectiveness |
| Bovine Serum Albumin (BSA) | 1-3% in buffer | Highly purified, single protein.[5] | Can be costly; some antibodies may cross-react with BSA.[5] | Good |
| Non-fat Dry Milk / Casein | 1-5% in buffer | Inexpensive and readily available; highly effective.[8] | Contains phosphoproteins and biotin, which can interfere with certain detection systems.[4] | Very Good to Excellent |
| Normal Serum (e.g., Goat, Horse) | 5-10% in buffer | Effective at blocking non-specific sites.[4] | High cost; contains immunoglobulins that may cross-react with antibodies from the same species. | Very Good |
| Fish Gelatin | 0.1-1% in buffer | Low cross-reactivity with mammalian proteins.[5] | May not be as effective as BSA or milk in all situations.[5] | Good |
| Synthetic Polymers (e.g., PVP, PEG) | Varies | Protein-free, useful for assays where protein interference is a concern.[5] | May require more optimization. | Variable |
Experimental Protocols
Adapted Protocol for Staining of Collagen in Paraffin-Embedded Tissue Sections with this compound
This protocol is adapted from standard histological staining methods for acidic dyes, such as Picro-sirius red, and should be optimized for your specific application.
Materials:
-
This compound (C.I. 27290)
-
Saturated aqueous solution of picric acid
-
Acetic acid, glacial
-
Distilled water
-
Ethanol (100% and 95%)
-
Xylene
-
Deparaffinized and rehydrated tissue sections on slides
-
Resinous mounting medium
Solutions:
-
Staining Solution (0.1% this compound in Picric Acid): Dissolve 0.1 g of this compound in 100 mL of saturated aqueous picric acid.
-
Acidified Water: Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
(Optional) Nuclear Staining: If desired, stain nuclei with an acid-resistant nuclear stain like Weigert's hematoxylin, followed by a thorough wash in running tap water.
-
Staining: Immerse slides in the this compound staining solution for 60 minutes. This extended time aims for equilibrium staining.
-
Rinsing: Briefly rinse the slides in two changes of acidified water. This step helps to remove non-specifically bound dye without stripping the specifically bound stain.
-
Dehydration: Dehydrate the sections rapidly through two changes of 95% ethanol, followed by two changes of 100% ethanol.
-
Clearing: Clear the slides in two changes of xylene.
-
Mounting: Mount the coverslip with a resinous mounting medium.
Expected Results:
-
Collagen: Red
-
Cytoplasm and Muscle: Yellow/Pale Orange
-
Nuclei (if counterstained): Blue/Black
Visualizations
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. med.emory.edu [med.emory.edu]
- 4. stainsfile.com [stainsfile.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kenhub.com [kenhub.com]
- 7. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stainsfile.com [stainsfile.com]
Technical Support Center: Optimizing Acid Red 73 for Immunohistochemistry
Welcome to the technical support center for the exploratory use of Acid Red 73 in immunohistochemistry (IHC). As the application of this compound in IHC is not a standard procedure, this guide provides a framework for optimization and troubleshooting to assist researchers in developing a successful staining protocol.
Getting Started with this compound in IHC
This compound is an anionic dye with a strong affinity for positively charged proteins.[1] Its use in immunohistochemistry is primarily as a counterstain to provide contrast to the specific staining of the target antigen. Due to its non-standard use, a systematic optimization of concentration, pH, and incubation time is critical for achieving desired results.
Recommended Starting Parameters
The following table provides recommended starting parameters for this compound staining, adapted from protocols for similar acid dyes.[2] Optimization will be required for specific tissue types and experimental goals.
| Parameter | Recommended Range | Notes |
| Dye Concentration | 0.05% - 0.5% (w/v) | Start with a lower concentration (e.g., 0.1%) and increase if staining is too weak. |
| Solvent | Distilled Water with Acetic Acid | A weak organic acid is used to lower the pH of the staining solution. |
| pH of Staining Solution | 3.0 - 4.5 | This is a critical parameter for optimal binding. A pH below 3.0 may lead to overstaining. |
| Staining Time | 2 - 8 minutes | Adjust based on the desired staining intensity. Shorter times for higher concentrations. |
| Rinse Solution | 1% Acetic Acid in Distilled Water | A brief rinse in an acidic solution helps to remove excess dye and preserve the stain. |
Experimental Protocols
Protocol: Using this compound as a Counterstain in IHC
This protocol outlines the general steps for using this compound as a counterstain for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse gently in running tap water, followed by a final rinse in distilled water.
2. Antigen Retrieval (if required):
-
Perform heat-induced epitope retrieval (HIER) or enzymatic digestion based on the primary antibody's requirements.
3. Immunohistochemical Staining:
-
Follow the standard protocol for your primary and secondary antibody incubations, including blocking steps and washes.
-
Apply the chromogen (e.g., DAB for HRP or Fast Red for AP) and incubate until the desired signal is achieved.[3]
-
Rinse slides thoroughly with distilled water.
4. Counterstaining with this compound:
-
Prepare the this compound staining solution at the desired concentration and pH (refer to the table above).
-
Immerse slides in the this compound solution for 2-8 minutes.
-
Briefly rinse the slides in 1% acetic acid in distilled water to remove excess dye.
-
Rinse gently in running tap water for 1-2 minutes.
5. Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols (70%, 95%, 100%).
-
Clear the slides in two changes of xylene.
-
Mount with a permanent mounting medium.
General Immunohistochemistry Workflow
References
Troubleshooting weak or inconsistent Acid Red 73 staining
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for weak or inconsistent Acid Red 73 staining.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound staining?
This compound is an anionic (acidic) dye that carries a net negative charge. In an acidic solution, it binds to cationic (positively charged) components within tissue sections. The primary targets are proteins in the cytoplasm, muscle, and collagen, where amino groups (-NH₂) become protonated (-NH₃⁺) at a low pH, facilitating electrostatic interaction with the negatively charged dye molecules.[1]
Q2: Why is the pH of the staining solution so critical for this compound?
An acidic environment is essential for effective this compound staining. Lowering the pH increases the number of positively charged sites on tissue proteins, which enhances the binding of the anionic dye.[1] Staining from acidic solutions is generally more rapid and intense.[1] Conversely, at a neutral or alkaline pH, there are fewer protonated amino groups, which leads to weak or failed staining.
Q3: My this compound staining is uniformly weak and pale across the entire slide. What are the likely causes?
Weak, pale staining is a common issue that can stem from several factors in your protocol:
-
Improper Fixation: Inadequate or inappropriate fixation can prevent the dye from binding effectively to tissue components. Ensure tissues are thoroughly fixed, for instance, in 10% neutral buffered formalin.[2][3]
-
Staining Solution Issues: The dye solution may be too dilute, depleted from overuse, or have an incorrect (too high) pH.
-
Insufficient Staining Time: The incubation time may be too short for the dye to adequately penetrate and bind to the tissue.
-
Excessive Dehydration: Prolonged time in dehydrating alcohols (especially lower concentrations like 70%) after staining can strip the dye from the tissue.[4]
Q4: What causes inconsistent or patchy staining on a single slide or between different slides?
Uneven staining can often be traced back to the initial tissue preparation steps:
-
Incomplete Deparaffinization: Residual paraffin wax in the tissue will block the aqueous stain from penetrating, leading to unstained or weakly stained patches.[5] Ensure fresh xylene and complete wax removal.
-
Incomplete Rehydration: Failure to fully rehydrate the tissue through graded alcohols can prevent the aqueous dye from accessing tissue components uniformly.
-
Tissue Drying: Allowing the tissue section to dry out at any stage during the staining process can cause irreversible damage and lead to inconsistent dye binding.
-
Poor Fixation: Non-uniform fixation can result in different staining intensities across the tissue.[2]
Q5: The red staining of cytoplasm and muscle is weak, but other colors in my trichrome stain look fine. What should I check?
When this compound is used as part of a multi-color stain like Masson's Trichrome, weakness in the red component can be specific:
-
Depleted Red Dye Solution: The Biebrich Scarlet-Acid Fuchsin solution (which often contains this compound or a similar dye) may be exhausted. Try using a freshly prepared solution.
-
Excessive Differentiation: The phosphomolybdic/phosphotungstic acid (PMA/PTA) step is designed to decolorize collagen, but if applied for too long, it can also start to remove the red dye from muscle and cytoplasm.[6]
-
Incorrect Rinse: Rinsing with plain water after the red dye step can sometimes lead to its removal. A brief rinse in 1% acetic acid can help set the dye before proceeding.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common this compound staining problems.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Red Staining | Stain Solution pH Too High: The solution is not acidic enough to protonate tissue proteins. | Prepare a fresh solution. Ensure the pH is in the optimal range (typically 2.5-4.0) by adding 0.5-1.0% glacial acetic acid.[1] |
| Stain Solution Depleted: The dye has been consumed through repeated use. | Replace with a fresh, filtered staining solution. | |
| Inadequate Staining Time: Incubation in the dye solution was too short. | Increase the staining time incrementally (e.g., from 5 to 10-15 minutes) and check results microscopically. | |
| Over-Differentiation: Excessive time in a differentiating solution (e.g., acid alcohol or PMA/PTA in trichrome methods) has removed the stain.[5][6] | Reduce the differentiation time. For regressive staining, monitor differentiation microscopically until the desired intensity is achieved. | |
| Poor Fixation: The tissue was not properly fixed, altering protein structures. | Review and optimize the fixation protocol. Ensure adequate time and volume of fixative for the tissue size.[2] | |
| Uneven or Patchy Staining | Incomplete Deparaffinization: Residual wax is blocking the stain. | Use fresh xylene for deparaffinization and ensure sufficient time for complete wax removal.[5] |
| Slides Drying Out: Sections were allowed to air dry during the staining process. | Keep slides immersed in reagent or in a humidity chamber during incubations to prevent drying. | |
| Contaminated Reagents: Water carryover into alcohols or clearing agents. | Replace reagents regularly to avoid contamination and ensure proper dehydration and clearing. | |
| Overstaining / Lack of Contrast | Staining Time Too Long: Sections were left in the dye solution for an excessive period. | Reduce the incubation time in the this compound solution. |
| Stain Solution Too Concentrated: The dye concentration is too high. | Dilute the existing stain solution or prepare a new one at a lower concentration (e.g., 0.5% instead of 1.0%). | |
| Insufficient Rinsing/Differentiation: Excess, unbound dye was not adequately removed. | Ensure proper rinsing after the staining step. If using a regressive method, optimize the time in the acid alcohol differentiator.[5] |
Experimental Protocols
Preparation of 1% Aqueous this compound Solution
This protocol describes how to prepare a standard 1% stock solution acidified with acetic acid, suitable for use as a cytoplasmic counterstain.
Materials:
-
This compound powder (C.I. 27290)[7]
-
Distilled or deionized water
-
Glacial acetic acid
-
100 mL volumetric flask or graduated cylinder
-
Stir plate and magnetic stir bar
-
Filter paper
Procedure:
-
Measure 99 mL of distilled water into a beaker.
-
Add 1 mL of glacial acetic acid to the water and mix thoroughly. This creates a 1% acetic acid solution which will bring the pH into an effective range.
-
Weigh 1.0 g of this compound powder and add it to the acidified water.
-
Place the beaker on a stir plate and stir until the dye is completely dissolved.
-
Filter the solution using laboratory-grade filter paper to remove any particulate matter.
-
Store the solution in a tightly capped bottle at room temperature.
Staining Protocol: this compound as a Counterstain (H&E-type)
This protocol outlines the use of this compound as a cytoplasmic counterstain following nuclear staining with hematoxylin.
Procedure:
-
Deparaffinize and Rehydrate: Take paraffin-embedded sections through two changes of xylene (5 minutes each), followed by graded alcohols (100%, 95%, 70%; 2 minutes each) to distilled water.
-
Nuclear Staining: Stain in a filtered hematoxylin solution (e.g., Harris' or Weigert's) for 5-10 minutes.
-
Rinse: Rinse gently in running tap water.
-
Differentiation: Briefly dip slides in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess hematoxylin.
-
Bluing: Rinse in running tap water and then immerse in a bluing agent (e.g., Scott's tap water substitute or ammonia water) until nuclei turn a crisp blue-purple.
-
Wash: Wash in running tap water for 2-5 minutes.
-
Counterstaining: Immerse slides in the prepared 1% this compound solution for 2-5 minutes.
-
Rinse: Briefly rinse in distilled water to remove excess stain.
-
Dehydration: Quickly dehydrate the sections through graded alcohols (95% and 100%; 2 changes each).
-
Clearing: Clear in two changes of xylene (3-5 minutes each).
-
Mounting: Apply a resinous mounting medium and coverslip.
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, Muscle, Keratin: Shades of Red
-
Collagen: Pale Pink/Red
-
Erythrocytes: Bright Red
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and executing a successful staining protocol.
Caption: A logical troubleshooting workflow for weak or inconsistent staining.
Caption: Experimental workflow with critical quality control (QC) checkpoints.
References
- 1. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. [Histonet] Masson's Trichrome Troubleshooting [histonet.utsouthwestern.narkive.com]
- 7. worlddyevariety.com [worlddyevariety.com]
Technical Support Center: Troubleshooting Acid Red 73 in Western Blots
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Acid Red 73 for total protein staining in Western blots, with a special focus on troubleshooting and reducing high background.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for total protein staining?
This compound is a negatively charged (anionic) azo dye. In an acidic solution, the dye binds to the positively charged amino groups of proteins, as well as non-covalently to non-polar regions. This allows for the visualization of protein bands on a Western blot membrane, serving as a crucial quality control step to verify protein transfer efficiency before proceeding with immunodetection.
Q2: Is this compound a common choice for total protein staining in Western blotting?
While this compound is an anionic azo dye with protein-binding properties, it is less commonly documented for total protein staining in Western blotting compared to the industry standard, Ponceau S.[1] However, the principles of its use and troubleshooting are largely similar to those for other anionic dyes.
Q3: Can this compound staining interfere with subsequent immunodetection?
Like other reversible total protein stains, it is crucial to completely destain the membrane after imaging the protein bands. Residual dye can mask antibody epitopes or cause high background during chemiluminescent or fluorescent detection. Thorough washing with a suitable destaining solution should remove the dye and ensure compatibility with downstream applications.
Troubleshooting Guide: High Background with this compound
High background can obscure protein bands and make data interpretation difficult. Below are common causes and solutions for high background when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Uniform High Background | Staining solution concentration is too high. | Prepare a fresh, lower concentration of this compound staining solution. |
| Incubation time is too long. | Reduce the incubation time with the staining solution. | |
| Inadequate destaining. | Increase the number and/or duration of washes with the destaining solution. Ensure the membrane is fully submerged and agitated during washes. | |
| Membrane was allowed to dry out. | Keep the membrane moist at all stages of the staining and destaining process. | |
| Speckled or Patchy Background | Particulates in the staining solution. | Filter the this compound staining solution before use. |
| Uneven agitation during staining or destaining. | Ensure gentle and consistent agitation during all incubation and wash steps. | |
| Contaminated buffers or equipment. | Use fresh, high-purity water and reagents. Ensure all containers and forceps are clean. |
Experimental Protocols
This compound Staining Protocol for Western Blot Membranes
This protocol is based on the general principles of reversible anionic dye staining. Optimization may be required for your specific application.
Materials:
-
This compound Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.
-
Destaining Solution: Deionized water or Tris-buffered saline with 0.1% Tween 20 (TBS-T).
-
Western blot membrane with transferred proteins (Nitrocellulose or PVDF).
Procedure:
-
Post-Transfer Wash: After protein transfer, briefly wash the membrane in deionized water for 1-2 minutes to remove any residual transfer buffer.
-
Staining: Immerse the membrane in the this compound staining solution and incubate at room temperature with gentle agitation for 5-10 minutes.
-
Initial Rinse: Briefly rinse the membrane with deionized water to remove excess stain.
-
Imaging: At this point, the protein bands should be visible as red bands against a lighter background. Image the membrane to document transfer efficiency.
-
Destaining: To proceed with immunodetection, the membrane must be thoroughly destained. Wash the membrane with multiple changes of the destaining solution (e.g., 3 washes of 5 minutes each) with gentle agitation until the red color is no longer visible.
-
Blocking: Proceed immediately to the blocking step of your Western blot protocol.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.01% - 0.2% (w/v) | Start with 0.1% and optimize as needed. Higher concentrations may lead to increased background. |
| Acetic Acid Concentration | 1% - 5% (v/v) | An acidic pH is essential for efficient binding of the anionic dye to proteins. |
| Staining Time | 5 - 15 minutes | Over-incubation can contribute to high background. |
| Destaining Time | 3 x 5-10 minute washes | Ensure complete removal of the stain before antibody incubation. |
Visual Guides
Caption: Experimental workflow for Western blotting with this compound total protein staining.
Caption: Troubleshooting decision tree for high background with this compound.
References
How to avoid Acid Red 73 dye aggregation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the aggregation of Acid Red 73 dye in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: Preventing and Reversing this compound Aggregation
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon dissolving the dye. | Incorrect Solvent: this compound has limited solubility in non-polar organic solvents.[1][2][3][4] | Use deionized water, ethanol, or acetone for dissolution. For complex solvent systems, start by preparing a concentrated stock solution in a suitable solvent. |
| Extreme pH: The dye can precipitate in strongly acidic or alkaline conditions.[1][2][3] | Adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7). Use a buffer system if pH stability is critical for your experiment. | |
| Solution becomes cloudy or forms a precipitate over time. | High Ionic Strength: The presence of salts, especially those with divalent or trivalent cations, can reduce the solubility of the dye and promote aggregation. | Minimize the concentration of salts in your solution. If a buffer is necessary, choose one with monovalent ions and use it at the lowest effective concentration. |
| Low Temperature: Aggregation can be more favorable at lower temperatures for some dyes. | Prepare and store the solution at room temperature. If refrigeration is necessary, allow the solution to return to room temperature and check for any precipitation before use. Gentle warming may help redissolve small aggregates. | |
| High Dye Concentration: Supersaturated solutions are prone to aggregation and precipitation. | Prepare solutions at or below the saturation limit in the chosen solvent. For applications requiring high concentrations, consider using co-solvents or anti-aggregation agents. | |
| Observed color of the solution is inconsistent or has shifted. | Aggregation: Dye aggregation can alter the absorption spectrum, leading to a color shift. | Follow the recommendations above to prevent aggregation. Use UV-Vis spectroscopy to monitor the absorption spectrum for any changes that might indicate aggregation. |
| Presence of Metal Ions: Metal ions like copper and iron can form complexes with the dye, altering its color.[2][3] | Use high-purity water and reagents to avoid metal ion contamination. If contamination is suspected, consider using a chelating agent like EDTA, but test for compatibility with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is soluble in water, ethanol, and acetone.[1][2][3][4] It is insoluble in most other non-polar organic solvents. For most applications, starting with a stock solution in high-purity deionized water is recommended.
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is most stable in neutral to slightly acidic solutions. Strong hydrochloric acid or sodium hydroxide solutions will cause the dye to precipitate as a dark red-brown solid.[1][2][3] It is advisable to maintain the pH of your solution between 5 and 7.
Q3: Can I do anything to increase the solubility of this compound in an aqueous solution?
A3: Yes, several strategies can be employed:
-
Addition of Organic Co-solvents: Small amounts of water-miscible organic solvents like ethanol, isopropanol, or polyethylene glycol (PEG) can increase solubility and prevent aggregation.
-
Use of Non-ionic Surfactants: Low concentrations of non-ionic surfactants, such as those from the Tween or Triton series, can help to keep the dye molecules dispersed and prevent aggregation.
Q4: How can I tell if my this compound solution has aggregated?
A4: Signs of aggregation include:
-
Visual turbidity or the presence of solid particles.
-
A shift in the color of the solution.
-
Changes in the UV-Vis absorption spectrum, such as a decrease in the main absorbance peak and the appearance of a shoulder or a new peak at a shorter wavelength.
-
Dynamic Light Scattering (DLS) can be used to detect the presence of larger particles (aggregates) in the solution.
Q5: How should I prepare a stable stock solution of this compound?
A5: To prepare a stable stock solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in a small amount of a suitable solvent like deionized water or ethanol with gentle agitation.
-
Once fully dissolved, bring the solution to the final desired volume with the same solvent.
-
Store the solution in a well-sealed container, protected from light, at room temperature. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.[5] Always allow refrigerated or frozen solutions to equilibrate to room temperature before use and inspect for any precipitation.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Observations |
| Water | Soluble[1][2][3][4] | Forms a red solution. |
| Ethanol | Soluble[1][2][3] | Forms a red solution. |
| Acetone | Soluble[1][2][3] | Forms a red solution. |
| Other Organic Solvents (e.g., Toluene, Hexane) | Insoluble[1][2][3][4] | The dye powder does not dissolve. |
| Strong Acidic Solution (e.g., conc. HCl) | Insoluble[1][2][3] | Forms a dark red-brown precipitate. |
| Strong Alkaline Solution (e.g., conc. NaOH) | Insoluble[1][2][3] | Forms a dark brown precipitate. |
Table 2: Influence of Additives on this compound Aggregation (Qualitative)
| Additive Type | Example | Expected Effect on Aggregation |
| Organic Co-solvent | Ethanol, Isopropanol, PEG 200 | Reduces aggregation by altering solvent polarity. |
| Non-ionic Surfactant | Tween® 20, Triton™ X-100 | Prevents aggregation through steric hindrance and micellar encapsulation. |
| Inorganic Salts | NaCl, MgCl₂, CaCl₂ | Promotes aggregation by shielding electrostatic repulsion between dye molecules. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution
Objective: To prepare a stable, aggregate-free solution of this compound for experimental use.
Materials:
-
This compound powder (analytical grade)
-
Deionized water (Type I or equivalent)
-
Ethanol (optional, for stock solution)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and other appropriate glassware
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Transfer the powder to a clean volumetric flask.
-
Add a small amount of deionized water (or ethanol for a concentrated stock) to wet the powder.
-
Gently swirl the flask to form a slurry.
-
Place the flask on a magnetic stirrer and add the remaining solvent in portions while stirring.
-
Continue stirring until the dye is completely dissolved. Avoid vigorous stirring that may introduce air bubbles.
-
If necessary, adjust the pH of the solution to the desired range (typically 5-7) using dilute acid or base.
-
Bring the solution to the final volume with the solvent.
-
Visually inspect the solution for any undissolved particles or cloudiness. If present, the solution may need to be filtered through a compatible, low-protein-binding filter (e.g., 0.22 µm PVDF).
Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy
Objective: To use UV-Vis spectroscopy to detect and monitor the aggregation of this compound in solution.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
This compound solution to be analyzed
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Set the wavelength range to scan from approximately 300 nm to 700 nm.
-
Use the solvent in which the this compound is dissolved as a blank to zero the spectrophotometer.
-
Fill a clean quartz cuvette with the this compound solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
The spectrum of a monomeric this compound solution should show a characteristic absorption maximum (λmax).
-
Aggregation is often indicated by a decrease in the intensity of the λmax and/or the appearance of a new peak or shoulder at a shorter wavelength (a hypsochromic or blue shift).
-
To study the effect of an additive or condition (e.g., salt concentration, temperature), record spectra under varying conditions and compare them to the initial spectrum.
Protocol 3: Characterization of this compound Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in an this compound solution to identify the presence of aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Appropriate DLS cuvettes (disposable or quartz)
-
This compound solution to be analyzed
-
Filtered solvent for dilution (if necessary)
Procedure:
-
Ensure the DLS instrument is powered on and has had sufficient time to warm up.
-
Prepare the this compound solution, filtering it if necessary to remove dust or other large contaminants that could interfere with the measurement. The filter pore size should be chosen carefully to not remove the aggregates of interest.
-
If the solution is highly colored or concentrated, it may need to be diluted with filtered solvent to a suitable concentration for DLS analysis.
-
Carefully pipette the sample into a clean, dust-free DLS cuvette, avoiding the introduction of air bubbles.
-
Cap the cuvette and place it in the DLS instrument.
-
Set the measurement parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature.
-
Allow the sample to thermally equilibrate within the instrument for a few minutes before starting the measurement.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software will analyze the data to generate a particle size distribution. Monomeric dye molecules will be very small (typically < 2 nm). The presence of larger particles (e.g., > 10 nm) is indicative of aggregation.
Visualizations
Caption: Factors influencing this compound aggregation and corresponding mitigation strategies.
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Improving the Photostability of Acid Red 73 for Microscopy
Disclaimer: Acid Red 73 is a diazo dye primarily used for staining textiles and in industrial applications.[1][2] It is not a conventional fluorophore for advanced fluorescence microscopy due to potential issues with brightness, quantum yield, and photostability. The information provided here is based on general principles of fluorescence microscopy and photobleaching mitigation, adapted for a hypothetical use case of this compound.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to excitation light.[3][4] When a fluorophore is excited, it can enter a highly reactive, long-lived triplet state.[4][5] In this state, it can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it unable to fluoresce.[6] This leads to a gradual fading of the fluorescent signal, which can compromise image quality, limit observation time, and lead to inaccurate quantitative data.[7][8]
Q2: My this compound signal fades very quickly during imaging. What are the primary causes?
A2: Rapid signal decay is a classic sign of photobleaching. The primary factors that accelerate this process are:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity dramatically increases the rate of photochemical destruction.[6]
-
Long Exposure Times: Prolonged and repeated exposure to the excitation light increases the cumulative damage to the fluorophores.[6][8]
-
Presence of Oxygen: The local environment of the dye is critical. Dissolved oxygen is a key mediator of photobleaching through the generation of ROS.[6][9]
-
Intrinsic Properties of the Dye: As an azo dye, this compound's chemical structure may be inherently more susceptible to photoreduction or photooxidation compared to more robust, modern fluorophores designed for microscopy.[10]
Q3: How can I distinguish between signal loss from photobleaching and a genuine biological event?
A3: To verify that the signal loss is due to photobleaching, you can image a fixed (dead) control sample under the identical imaging conditions. If the signal fades in this static control sample, photobleaching is the culprit.[3] For quantitative studies, it is often necessary to create a photobleaching curve by imaging a control region and using it to normalize the data from your experimental region.[8]
Q4: Are there more photostable alternatives to this compound?
A4: Yes. For fluorescence microscopy in the red spectrum, numerous fluorophores with significantly better photostability and brightness are available. Consider modern dyes such as Alexa Fluor or DyLight fluors, or fluorescent proteins like mCherry or TagRFP-T, which have been specifically engineered for stability in imaging experiments.[4][11][12]
Troubleshooting Guide
Issue: Rapid Fading of Fluorescence Signal
This is the most common issue when dealing with a dye not optimized for microscopy. Below are troubleshooting steps ranked from simplest to most involved.
| Solution Rank | Troubleshooting Step | Principle | Considerations |
| 1 | Optimize Acquisition Settings | Reduce the total number of photons hitting the sample. | Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[6] Minimize exposure time and, for time-lapse experiments, increase the interval between acquisitions.[13] |
| 2 | Use an Antifade Mounting Medium | Chemically suppress photobleaching by scavenging reactive oxygen species.[14][15] | Commercial antifade reagents (e.g., ProLong Gold, VECTASHIELD) are highly effective and validated for a wide range of dyes.[16] They are essential for preserving the signal.[9] |
| 3 | Minimize Oxygen Exposure | Reduce the availability of a key reactant in the photobleaching process. | While challenging for live-cell imaging, for fixed samples, ensuring the mounting medium is sealed properly can help. Some specialized protocols use oxygen-scavenging enzyme systems (e.g., glucose oxidase).[4] |
| 4 | Check Microscope Alignment & Filters | Ensure optimal signal detection to allow for lower excitation power. | A properly aligned light path and clean optics maximize signal collection.[17] Ensure the filter sets are appropriate for this compound's spectral properties to avoid unnecessary sample irradiation.[13] |
Issue: High Background or Autofluorescence
High background can obscure your signal, a problem that is exacerbated when the signal itself is fading.
| Solution Rank | Troubleshooting Step | Principle | Considerations |
| 1 | Prepare Proper Controls | Distinguish target signal from intrinsic sample fluorescence. | Always prepare an unstained control sample and image it with the same settings to assess the level of autofluorescence.[13] |
| 2 | Use Appropriate Blocking Buffers | Reduce non-specific binding of the dye. | If this compound is used to stain specific components, ensure proper blocking steps are included in the protocol to minimize binding to other structures. |
| 3 | Thorough Washing Steps | Remove excess, unbound dye that contributes to background haze. | After staining, perform several washes with an appropriate buffer to clear unbound dye molecules from the sample.[17] |
| 4 | Consider Spectral Unmixing | Computationally separate the target signal from the autofluorescence signal. | If your microscope software supports it, you can record the emission spectrum of the autofluorescence from a control sample and subtract it from your experimental images.[13] |
Quantitative Data Summary
| Antifade Reagent | Active Component(s) | Target Application | Reported Efficacy (Half-life increase vs. Glycerol/PBS) | Refractive Index (RI) |
| VECTASHIELD® | Not disclosed | Fixed Cells | Fluorescein: ~10x (9s to 96s), Rhodamine: ~47x (7s to 330s)[16] | ~1.45 |
| ProLong™ Gold/Diamond | Not disclosed | Fixed Cells | Offers robust, long-term protection against photobleaching.[9] | ~1.47 |
| n-Propyl gallate (NPG) | n-Propyl gallate | Fixed Cells | A common component in "home-brew" antifade solutions.[15] | N/A |
| DABCO | 1,4-diazabicyclo[2.2.2]octane | Fixed Cells | A widely used free radical scavenger.[15] | N/A |
| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | Live & Fixed Cells | Vitamin E derivative that acts as an antioxidant.[14] | N/A |
Experimental Protocols
Protocol 1: Sample Mounting with Antifade Reagent
This protocol describes the basic steps for mounting a fixed-cell sample on a microscope slide using a commercial hardening antifade medium.
-
Sample Preparation: Grow and fix cells on a coverslip using your standard protocol (e.g., 4% paraformaldehyde).
-
Staining: Perform the staining protocol with this compound, followed by a series of washes (e.g., 3 x 5 minutes in PBS) to remove unbound dye.
-
Final Wash: Perform a final brief wash in deionized water to remove salt crystals.
-
Remove Excess Liquid: Carefully aspirate or use the edge of a lab wipe to remove most of the water from the coverslip. Do not allow the cells to dry out completely.
-
Apply Antifade Medium: Place a clean microscope slide on a flat surface. Add a single drop (typically 20-30 µL) of antifade mounting medium (e.g., ProLong Gold) onto the slide.
-
Mount Coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of medium at a 45-degree angle to avoid trapping air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions (this can range from a few hours to 24 hours at room temperature in the dark).[9]
-
Sealing (Optional): For long-term storage, seal the edges of the coverslip with clear nail polish or a specialized sealant.
-
Imaging: Image the sample using optimized acquisition settings.
Protocol 2: Basic Photobleaching Rate Assessment
This protocol allows for a quantitative comparison of photostability under different conditions (e.g., with and without an antifade agent).
-
Prepare Slides: Prepare two identical samples stained with this compound. Mount one using PBS/glycerol and the other using a high-performance antifade medium.
-
Select Imaging Region: On the first slide, find a representative field of view.
-
Set Imaging Parameters: Adjust the microscope settings (laser power, exposure, gain) to achieve a good signal that is not saturated (pixel intensities should be well below the maximum). These settings must remain constant for the entire experiment.
-
Acquire Time-Lapse Series: Set up a time-lapse acquisition. Continuously image the same field of view at the fastest possible frame rate for a set duration (e.g., 60 seconds or until the signal is significantly diminished).
-
Repeat for Second Slide: Repeat steps 2-4 for the second slide using the identical imaging parameters.
-
Data Analysis:
-
Define a Region of Interest (ROI) within the imaged area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Normalize the intensity values by dividing each by the intensity of the first frame.
-
Plot the normalized intensity versus time for both conditions. The resulting curves will visually and quantitatively demonstrate the protective effect of the antifade reagent.
-
Visualizations
Caption: Workflow for maximizing the photostability of a fluorescent sample.
Caption: A logical flowchart for troubleshooting rapid photobleaching issues.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. benchchem.com [benchchem.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Mounting Media and Antifades | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the photostability of bright monomeric orange and red fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Technical Support Center: Acid Red 73 Staining and Destaining Protocols
Welcome to the technical support center for Acid Red 73. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions regarding the use of this compound for staining proteins on nitrocellulose and PVDF membranes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for staining membranes?
This compound is a red anionic azo dye. In western blotting, it is used for the reversible staining of proteins on transfer membranes such as nitrocellulose and PVDF. This allows for the visualization of total protein, which can serve as a loading control and confirmation of successful protein transfer from the gel to the membrane before proceeding with immunodetection. The staining is reversible, meaning the dye can be washed away, allowing for subsequent antibody probing.
Q2: How does this compound bind to proteins?
This compound, being an anionic dye, binds to proteins primarily through electrostatic interactions with positively charged amino acid residues (like lysine and arginine) and non-covalent interactions with non-polar regions of the proteins. This binding is pH-dependent and is typically performed in an acidic solution to enhance the positive charge of the proteins, thus facilitating stronger binding.
Q3: Can this compound staining interfere with subsequent immunodetection?
If not properly destained, residual this compound can potentially interfere with antibody binding, either by masking epitopes or by creating high background noise. Therefore, complete destaining is crucial before proceeding to the blocking and antibody incubation steps. However, when destaining is performed correctly, it should not affect subsequent immunodetection steps.
Q4: Is it possible to quantify proteins using this compound staining?
Similar to other total protein stains like Ponceau S, this compound can be used for semi-quantitative analysis of total protein loaded in each lane. By capturing an image of the stained membrane, the band intensity can be measured using densitometry software. This can be a more reliable loading control than using housekeeping proteins, which can have variable expression levels.
Experimental Protocols
Staining Protocol for this compound
This protocol outlines the standard procedure for staining proteins on nitrocellulose or PVDF membranes with this compound following electrophoretic transfer.
Materials:
-
This compound Staining Solution (0.1% (w/v) this compound in 5% (v/v) acetic acid)
-
Blotting membrane (Nitrocellulose or PVDF) with transferred proteins
-
Clean container for staining
-
Deionized water
Procedure:
-
Post-Transfer Wash: After protein transfer, briefly wash the membrane with deionized water for 1-5 minutes to remove any residual transfer buffer.[1]
-
Staining: Submerge the membrane in the this compound staining solution and incubate for 1-10 minutes at room temperature with gentle agitation.
-
Initial Destain & Visualization: Pour off the staining solution. The solution can often be reused. Rinse the membrane with deionized water until the protein bands are visible as distinct red/pink bands against a faint background.[1]
-
Documentation: At this stage, image the membrane to create a permanent record of the total protein load for normalization purposes.
Destaining Protocol for this compound
Complete removal of this compound is essential before proceeding with immunodetection.
Materials:
-
Stained membrane
-
Destaining Solution:
-
Deionized water
-
1x Tris-Buffered Saline with 0.1% Tween-20 (TBS-T)
-
0.1 M NaOH (for stubborn stains)
-
-
Clean container
Procedure:
-
Primary Destaining: Wash the membrane with several changes of deionized water or TBS-T for 5-10 minutes each with gentle agitation.[1]
-
Complete Destaining: Continue the washes until the red stain is no longer visible. For PVDF membranes, which can retain more dye, additional washes or a brief rinse with 50% methanol may be necessary.
-
Stubborn Stain Removal: If the stain persists, a brief wash with 0.1 M NaOH can be effective. However, this is a harsh treatment and should be used with caution as it may lead to some protein loss.[2]
-
Final Wash: After complete destaining, wash the membrane thoroughly with TBS-T before proceeding to the blocking step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Staining | 1. Inadequate washing after transfer. 2. Staining time was too long. 3. Membrane was allowed to dry out. | 1. Ensure the membrane is thoroughly rinsed with deionized water before staining. 2. Reduce the staining incubation time. 3. Keep the membrane moist throughout the procedure. |
| Faint or No Protein Bands | 1. Inefficient protein transfer. 2. Low protein concentration in the sample. 3. Over-destaining. | 1. Verify transfer efficiency by staining the gel with Coomassie Blue post-transfer. 2. Increase the amount of protein loaded onto the gel. 3. Reduce the duration and number of destaining washes. Image the membrane immediately after the initial destain. |
| Incomplete Destaining | 1. Insufficient washing. 2. High protein abundance in certain bands. 3. Dye has strongly bound to the membrane. | 1. Increase the number and duration of washes with TBS-T. 2. For very intense bands, a brief wash with a mild alkaline solution (e.g., 0.1 M NaOH) can be attempted, followed by extensive washing with TBS-T.[2] 3. If using PVDF, a brief rinse with methanol may help. |
| Protein Loss During Destaining | 1. Harsh destaining conditions. 2. Prolonged or vigorous washing. | 1. Avoid harsh reagents like strong acids or bases unless necessary. Use milder destaining solutions like water or TBS-T. 2. Use gentle agitation and do not exceed the recommended washing times. |
| Patchy or Uneven Staining | 1. Air bubbles trapped between the gel and membrane during transfer. 2. Uneven contact of the membrane with the staining solution. | 1. Ensure all air bubbles are removed when setting up the transfer sandwich. 2. Use sufficient volume of staining solution to completely submerge the membrane and ensure gentle, uniform agitation. |
Quantitative Data Summary
The following tables provide a summary of typical reagents and their concentrations used in staining and destaining protocols analogous to this compound, such as Ponceau S. These can be used as a starting point for optimizing your this compound protocols.
Table 1: Staining Solution Compositions (Analogous to this compound)
| Stain | Dye Concentration (% w/v) | Acid | Acid Concentration (% v/v) | Reference |
| Ponceau S | 0.1 | Acetic Acid | 5 | [3] |
| Ponceau S | 0.25 | Acetic Acid | 1 | [4] |
| Ponceau S | 0.01 | Acetic Acid | 1 |
Table 2: Destaining Solution Compositions and Times (Analogous to this compound)
| Destaining Solution | Typical Incubation Time | Notes | Reference |
| Deionized Water | 5-10 minutes per wash | Mildest option, may require multiple washes. | [1][4] |
| TBS-T (0.1% Tween-20) | 5-10 minutes per wash | Effective for removing background and unbound stain. | |
| 50% Methanol | Brief rinse (seconds) | Can be effective for PVDF membranes but may cause some protein loss. | [4] |
| 0.1 M NaOH | Brief wash (1-2 minutes) | Harsh treatment for stubborn stains, use with caution. | [2] |
Visualized Workflows and Logic
Caption: A typical experimental workflow from protein transfer to immunodetection, incorporating this compound staining.
Caption: A decision-making workflow for troubleshooting incomplete destaining of this compound.
References
Technical Support Center: Preventing Fading of Acid Red 73 Stained Slides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the fading of your Acid Red 73 stained slides, ensuring the longevity and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues you might encounter with fading this compound stain. Each problem is followed by potential causes and recommended solutions in a question-and-answer format.
Problem 1: The this compound stain appears weak or faded immediately after the staining procedure.
-
Question: Why does my this compound stain look faded right after I've finished staining and mounting?
-
Answer: Immediate fading or weak staining can be due to several factors in your protocol. Incomplete dehydration of the tissue section can leave residual water, which may interfere with the mounting medium and affect stain preservation. Similarly, improper clearing with agents like xylene can result in a cloudy appearance and reduce stain intensity. The pH of your staining solution is also critical; an incorrect pH can lead to poor dye binding and a washed-out appearance from the start. Finally, the mounting medium itself could be acidic, causing the this compound to lose its intensity upon application.
Problem 2: The this compound stain fades rapidly, within days or weeks of storage.
-
Question: My slides looked great initially, but the this compound stain has faded significantly in a short amount of time. What could be the cause?
-
Answer: Rapid fading is often linked to environmental factors and the materials used for mounting and storage. Exposure to light, especially UV light, is a primary cause of stain degradation.[1] High temperatures can also accelerate the fading process.[1] If the coverslip is not properly sealed, air and moisture can penetrate, leading to oxidation and fading of the dye. The choice of mounting medium is also crucial; using a medium without antifade reagents will not protect the stain from photobleaching over time.
Problem 3: There is inconsistent or patchy fading across a single slide or between slides in the same batch.
-
Question: I'm noticing that the fading of my this compound stain is not uniform. Some areas are more faded than others. Why is this happening?
-
Answer: Inconsistent fading can point to variability in your slide preparation and processing. Uneven application of the mounting medium can lead to differential exposure to air and light. If dehydration and clearing are not uniform across the slide, some areas may be more susceptible to fading. Additionally, using contaminated reagents, such as alcohols or clearing agents, can adversely affect stain preservation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound fading on stained slides?
A1: The primary cause of fading for most histological stains, including this compound, is photobleaching. This is a process where the dye molecule is chemically damaged by exposure to light, causing it to lose its ability to absorb and reflect color. Other contributing factors include oxidation due to air exposure, high temperatures, and the pH of the mounting medium.[1]
Q2: How can I minimize photobleaching of my this compound stained slides?
A2: To minimize photobleaching, it is essential to reduce the slide's exposure to light. Always store your slides in a dark, cool environment, such as a slide box kept in a cabinet or refrigerator.[1][2] When examining the slides under a microscope, use the lowest light intensity necessary for visualization and minimize the duration of light exposure.
Q3: What type of mounting medium is best for preventing the fading of this compound?
A3: For long-term preservation of this compound, a non-aqueous, resinous mounting medium that is compatible with histological stains and contains antioxidants is recommended.[3][4][5] While many antifade mounting media are marketed for fluorescence microscopy, their antioxidant properties can also help preserve chromogenic stains. Look for mounting media that are advertised to prevent fading of IHC stains or have a neutral pH.[4][5]
Q4: Can I use an aqueous mounting medium with this compound?
A4: While aqueous mounting media can be used, they are generally not recommended for long-term storage of histological stains like this compound.[6] If you must use an aqueous medium, ensure it has a neutral pH and contains an antifade reagent. Slides mounted with aqueous media should be sealed and stored in the dark at 4°C to slow down the fading process.
Q5: My this compound stained slides have already faded. Is it possible to restore the stain?
A5: In some cases, it is possible to restore faded histological stains by de-staining and re-staining the slides.[7][8] This process involves removing the coverslip and mounting medium, typically with a solvent like xylene, and then rehydrating the tissue section. The slide can then be put through the this compound staining protocol again. However, the success of this process can depend on the age of the slide and the extent of the fading.[7][9]
Data Presentation
While specific quantitative data on the fading of this compound is limited in the literature, the following table summarizes the characteristics of different types of mounting media and their suitability for preserving histological stains like this compound.
| Mounting Medium Type | Composition | Refractive Index (RI) | Setting Properties | Antifade Properties | Suitability for this compound |
| Aqueous | Water, glycerol, or polyvinyl alcohol based | ~1.33 - 1.47 | Non-setting or setting | Can be formulated with antifade reagents | Suitable for short-term viewing; long-term storage requires sealing and refrigeration. |
| Resinous (Solvent-based) | Natural or synthetic resins in solvents like xylene or toluene | ~1.49 - 1.54 | Setting (harden over time) | Some formulations contain antioxidants to prevent fading.[3][4] | Recommended for long-term preservation and archiving. |
| Antifade (Fluorescence) | Typically glycerol-based with proprietary antifade agents | ~1.47 | Usually non-setting | Excellent for preserving fluorescence; can also protect chromogenic stains. | A good option, especially if a non-aqueous, resinous antifade medium is not available. |
Experimental Protocols
Protocol for Staining with this compound and Application of Antifade Mounting Medium
This protocol provides a general guideline for staining paraffin-embedded tissue sections with this compound and mounting with a permanent, antifade mounting medium to ensure long-term preservation.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
-
-
Staining:
-
If a nuclear counterstain is desired, stain with a hematoxylin solution according to the manufacturer's protocol, then rinse and blue the sections.
-
Immerse slides in a 0.1% to 1.0% solution of this compound in distilled water with 1% acetic acid for 1-5 minutes, depending on the desired staining intensity.
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Dehydration:
-
Dehydrate the sections through graded alcohols: 95% ethanol for two changes of 1 minute each, followed by 100% ethanol for two changes of 2 minutes each.
-
-
Clearing:
-
Clear the sections in two changes of xylene or a xylene substitute for 5 minutes each.
-
-
Mounting:
-
Apply one to two drops of a permanent, non-aqueous mounting medium with antifade properties to the tissue section.
-
Carefully lower a coverslip onto the mounting medium, avoiding the formation of air bubbles.
-
Allow the mounting medium to spread evenly under the coverslip.
-
-
Drying and Storage:
-
Place the slides on a flat surface in a well-ventilated area to dry, typically for 24 hours.
-
Store the slides in a dark, cool, and dry environment, such as a slide box in a cabinet. For optimal long-term preservation, storage at 4°C is recommended.
-
Mandatory Visualization
References
- 1. Factors Affecting the Fading of Stained Slides - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. ompj.org [ompj.org]
- 7. Optimizing Re-staining Techniques for the Restoration of Faded Hematoxylin and Eosin–stained Histopathology Slides: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Reversible Protein Staining: Ponceau S vs. Acid Red 73
For researchers and professionals in drug development, the verification of protein transfer to a membrane is a critical step in Western blotting. Reversible protein staining allows for the visualization of transferred proteins, ensuring the quality of the transfer before proceeding to the more time-consuming and expensive immunodetection steps. Ponceau S is the most widely used reagent for this purpose. This guide provides a detailed comparison of Ponceau S and a potential, yet unvalidated, alternative, Acid Red 73.
Executive Summary
Ponceau S is a well-documented and extensively used reversible stain for detecting proteins on nitrocellulose and PVDF membranes. Its performance characteristics, including sensitivity and reversibility, are well-established. In contrast, this compound is an azo dye primarily used in the textile and ink industries. A thorough review of scientific literature reveals a lack of published experimental data validating the use of this compound for reversible protein staining on membranes in a research setting. Therefore, while Ponceau S remains the industry standard with a wealth of supporting data, the efficacy of this compound for this application is currently unknown.
Performance Comparison
The following table summarizes the known performance characteristics of Ponceau S for reversible protein staining and highlights the absence of data for this compound in this application.
| Feature | Ponceau S | This compound |
| Limit of Detection | 100-250 ng of protein per band[1][2][3] | Not available in the scientific literature for this application |
| Staining Time | 1-10 minutes[2][4][5] | Not available |
| Destaining Time | 1-5 minutes[5] | Not available |
| Binding Mechanism | Binds to positively charged amino groups and non-polar regions of proteins[6] | Binds to human serum albumin in solution[7], but its mechanism on membranes is not documented |
| Compatibility | Nitrocellulose, PVDF, cellulose acetate membranes[8] | Not documented for membrane staining |
| Downstream Applications | Compatible with Western blotting and sequencing[6][3] | Compatibility with immunodetection is unknown |
| Reversibility | Easily reversible with water, mild base, or buffer washes[4][8] | Reversibility on membranes is not documented |
Experimental Protocols
Ponceau S Staining Protocol
This protocol is a standard method for the reversible staining of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer.
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[1]
-
Destaining Solution: Deionized water, 0.1 M NaOH, or Tris-buffered saline with Tween 20 (TBST).[8]
-
Blotting membrane (Nitrocellulose or PVDF) with transferred proteins.
-
Clean staining tray.
Procedure:
-
Post-Transfer Wash: After protein transfer, briefly wash the membrane in deionized water for 1-5 minutes to remove residual transfer buffer.[5]
-
Staining: Immerse the membrane in the Ponceau S staining solution and incubate for 1-10 minutes at room temperature with gentle agitation.[2][4]
-
Washing: Rinse the membrane with deionized water until the protein bands are clearly visible against a faint background.[4]
-
Imaging: Document the stained membrane by scanning or photography to have a record of the total protein load in each lane.
-
Destaining: To completely remove the stain before immunodetection, wash the membrane with deionized water, TBST, or a mild alkaline solution like 0.1 M NaOH for 1-5 minutes, or until the stain is no longer visible.[5][8] The membrane is now ready for the blocking step of the Western blot protocol.
This compound Staining Protocol
A validated protocol for the use of this compound in reversible protein staining on membranes is not available in the peer-reviewed scientific literature. While its chemical structure as a sulfonated azo dye suggests it might bind to proteins, its performance, optimal staining and destaining conditions, and compatibility with downstream applications have not been determined.[9][10][11]
Visualizing the Workflow
The following diagram illustrates the general workflow for reversible protein staining of a membrane after Western blot transfer, a process for which Ponceau S is the established standard.
Caption: A typical workflow for reversible protein staining of membranes.
Conclusion and Recommendations
Based on the available scientific evidence, Ponceau S is the recommended and reliable choice for the reversible staining of proteins on Western blot membranes. Its protocol is simple, rapid, and its performance is well-characterized, ensuring compatibility with subsequent immunodetection.[4][12]
While this compound is a readily available azo dye, there is no scientific literature to support its use as a substitute for Ponceau S in this application. Researchers and professionals requiring a dependable method for verifying protein transfer should continue to use the industry-standard Ponceau S. The adoption of any new reagent, such as this compound, for this critical step would necessitate a thorough in-house validation to determine its sensitivity, reversibility, and compatibility with downstream analytical methods.
References
- 1. biotium.com [biotium.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Probing the molecular mechanism of C.I. This compound binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 11. medkoo.com [medkoo.com]
- 12. Staining the Blot for Total Protein with Ponceau S - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Red Dyes for Muscle Tissue Staining: Acid Red 73 vs. Acid Fuchsin
For Researchers, Scientists, and Drug Development Professionals
In histopathological analysis, the accurate differentiation of tissue components is paramount for robust research and diagnostics. Trichrome staining methods are a cornerstone for visualizing muscle and collagen fibers, with the choice of the red dye being critical for achieving optimal cytoplasmic and muscle fiber contrast. This guide provides a comprehensive comparison of the well-established red dye, Acid Fuchsin, with a potential alternative, Acid Red 73, for muscle tissue staining. While Acid Fuchsin is a staple in many laboratories, this guide explores the properties of this compound and provides a basis for its evaluation.
Overview of Red Dyes in Trichrome Staining
Trichrome stains utilize a combination of dyes to color different tissue components in contrasting colors. Typically, a red dye is used to stain muscle and cytoplasm, while a blue or green dye stains collagen. The differential staining is achieved through variations in the molecular size of the dyes and the permeability of the tissues, often modulated by a polyacid like phosphomolybdic or phosphotungstic acid.
Acid Fuchsin (C.I. 42685) is a widely used red dye in various trichrome staining methods, including Masson's, Mallory's, and Van Gieson's techniques.[1][2] It is known for its vibrant red staining of muscle fibers, providing excellent contrast with the blue or green-stained collagen.[3]
This compound (C.I. 27290) is a red azo dye that has been noted for its occasional use in the demonstration of muscle fibers, sometimes as a replacement for Acid Fuchsin.[4] However, its application in published histological protocols is not as extensively documented as Acid Fuchsin.
Physicochemical Properties: A Head-to-Head Comparison
The staining characteristics of a dye are heavily influenced by its physicochemical properties. A comparison of the key properties of this compound and Acid Fuchsin is presented below.
| Property | This compound | Acid Fuchsin |
| C.I. Number | 27290[5] | 42685[2] |
| Chemical Class | Double Azo Dye[5] | Triarylmethane[2] |
| Molecular Formula | C₂₂H₁₄N₄Na₂O₇S₂[5][6] | C₂₀H₁₇N₃Na₂O₉S₃[1][7][8] |
| Molecular Weight | 556.48 g/mol [5][6] | 585.54 g/mol [7][9][10] |
| Appearance | Yellow-light red to dark red powder[5][11][12] | Dark green crystalline powder[8][13] |
| Solubility | Soluble in water and ethanol[5][14] | Soluble in water and ethanol[2] |
Performance and Experimental Data
Currently, there is a lack of published, direct comparative studies evaluating the performance of this compound against Acid Fuchsin for muscle tissue staining. The performance of Acid Fuchsin is well-established, consistently yielding strong red staining of muscle and cytoplasm against a blue or green collagen background in trichrome methods.[15][16][17]
The performance of this compound in a histological context is less characterized. Based on its chemical properties as an acid dye, it is expected to bind to basic proteins in muscle and cytoplasm through electrostatic interactions, similar to Acid Fuchsin.[18] However, without direct experimental data, its staining intensity, specificity, photostability, and potential advantages or disadvantages compared to Acid Fuchsin remain to be systematically evaluated.
Experimental Protocols
Below are detailed experimental protocols. A standard Masson's Trichrome protocol featuring Acid Fuchsin is provided, alongside a proposed protocol for the evaluation of this compound as a substitute.
Established Protocol: Masson's Trichrome Stain with Acid Fuchsin
This protocol is a widely used method for differentiating muscle from collagen.[15][16][17]
Solutions:
-
Bouin's Solution: (Saturated Picric Acid, 75 ml; Formaldehyde, 37-40%, 25 ml; Glacial Acetic Acid, 5 ml)
-
Weigert's Iron Hematoxylin: (Equal parts of Stock Solution A [1% Hematoxylin in 95% Alcohol] and Stock Solution B [4% Ferric Chloride in water with 1% concentrated HCl])
-
Biebrich Scarlet-Acid Fuchsin Solution: (1% aqueous Biebrich Scarlet, 90 ml; 1% aqueous Acid Fuchsin, 10 ml; Glacial Acetic Acid, 1 ml)
-
Phosphomolybdic-Phosphotungstic Acid Solution: (2.5% Phosphomolybdic Acid, 25 ml; 2.5% Phosphotungstic Acid, 25 ml)
-
Aniline Blue Solution: (2.5g Aniline Blue in 100 ml distilled water with 2 ml Glacial Acetic Acid)
-
1% Acetic Acid Solution: (1 ml Glacial Acetic Acid in 99 ml distilled water)
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
For formalin-fixed tissues, mordant in Bouin's solution at 56°C for 1 hour to improve staining quality.[16]
-
Rinse in running tap water for 5-10 minutes to remove the yellow color.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running warm tap water for 10 minutes, then in distilled water.
-
Stain with Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.
-
Wash in distilled water.
-
Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes, or until collagen is decolorized.
-
Transfer sections directly to Aniline Blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water and differentiate in 1% Acetic Acid solution for 2-5 minutes.
-
Dehydrate rapidly through 95% and absolute ethanol, clear in xylene, and mount.
Expected Results:
-
Nuclei: Black
-
Muscle, Cytoplasm, Keratin: Red
-
Collagen: Blue
Proposed Evaluative Protocol for this compound
This proposed protocol involves a direct substitution of Acid Fuchsin with this compound in the Masson's Trichrome stain to facilitate a direct comparison.
Rationale for Substitution: this compound is an acid dye with a molecular weight comparable to that of Acid Fuchsin, suggesting it may have similar diffusion and binding properties within the tissue matrix. The mention of its use as a replacement for Acid Fuchsin for muscle fiber demonstration provides a basis for this substitution.[4]
Solutions:
-
All solutions are the same as the standard Masson's Trichrome protocol, except for the red dye solution.
-
Red Dye Solution for Evaluation: Prepare a 1% aqueous solution of this compound. This can be used alone or in combination with Biebrich Scarlet in the same proportions as the standard protocol (e.g., 90 ml 1% aqueous Biebrich Scarlet, 10 ml 1% aqueous this compound, 1 ml Glacial Acetic Acid).
Procedure: Follow the exact procedural steps of the Masson's Trichrome protocol, replacing the "Biebrich Scarlet-Acid Fuchsin Solution" with the prepared "Red Dye Solution for Evaluation" in step 6. All other timings and steps should be kept consistent to ensure a valid comparison.
Evaluation Parameters: When evaluating the performance of this compound, the following should be considered and compared against sections stained with Acid Fuchsin:
-
Staining Intensity: The vibrancy and saturation of the red color in muscle fibers and cytoplasm.
-
Specificity: The degree of selective staining of muscle versus any non-specific background staining or staining of collagen.
-
Contrast: The clarity of differentiation between the red-stained muscle and the blue-stained collagen.
-
Photostability: The resistance of the stain to fading upon exposure to light during microscopy.
Visualizing the Methodologies
To better understand the experimental workflow and the logical process for evaluating a new dye, the following diagrams are provided.
Conclusion
Acid Fuchsin remains the gold standard for red staining in trichrome methods for muscle tissue due to its extensive validation and consistent performance. This compound presents itself as a potential alternative based on its chemical properties and anecdotal use. However, a significant lack of direct comparative experimental data necessitates a thorough evaluation by individual laboratories before it can be considered a reliable substitute. Researchers are encouraged to use the proposed evaluative protocol to determine if this compound offers any advantages in their specific applications, such as altered color shade, improved stability, or cost-effectiveness. The data presented in this guide serves as a foundation for such an investigation.
References
- 1. Acid fuchsin - Wikipedia [en.wikipedia.org]
- 2. stainsfile.com [stainsfile.com]
- 3. fiveable.me [fiveable.me]
- 4. This compound | 5413-75-2 [chemicalbook.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. khushidyechem.com [khushidyechem.com]
- 7. scbt.com [scbt.com]
- 8. macschem.us [macschem.us]
- 9. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 10. Fuchsin acid (C.I. 42685) | 3244-88-0 [sigmaaldrich.com]
- 11. This compound - Acid Scarlet FGR - Acid Brilliant Red MOO from Emperor Chem [emperordye.com]
- 12. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 14. C.I. This compound [chembk.com]
- 15. med.emory.edu [med.emory.edu]
- 16. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Evaluating Red Dyes as a Rapid and Reversible Alternative to Coomassie Blue for Protein Visualization
For researchers, scientists, and drug development professionals seeking efficient and versatile protein visualization methods, red dyes such as Ponceau S present a compelling alternative to the traditional Coomassie Blue stain. This guide provides a comprehensive comparison of the performance, protocols, and applications of these two staining methods, supported by experimental data to inform your selection.
While Coomassie Blue has long been the standard for staining proteins in polyacrylamide gels due to its good sensitivity, red dyes offer the significant advantage of rapid and reversible staining, particularly for assessing protein transfer to membranes in Western blotting procedures. This reversibility allows for downstream applications like immunodetection without interference from the stain.
Performance Comparison at a Glance
The choice between Coomassie Blue and a red dye like Ponceau S often depends on the specific requirements of the experiment, such as the need for reversibility, desired sensitivity, and the downstream application.
| Feature | Coomassie Brilliant Blue (R-250) | Ponceau S |
| Limit of Detection | ~50 ng | ~100-200 ng |
| Staining Time | Hours to overnight | 5-15 minutes |
| Reversibility | No | Yes |
| Compatibility | Polyacrylamide Gels | PVDF, Nitrocellulose, Cellulose Acetate Membranes |
| Downstream Applications | Mass Spectrometry (with destaining) | Western Blotting, Immunodetection |
| Visualization | Visible light | Visible light |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are standardized protocols for both Coomassie Blue and Ponceau S staining.
Coomassie Brilliant Blue Staining Protocol (for Polyacrylamide Gels)
This protocol is a standard procedure for visualizing protein bands within a polyacrylamide gel.
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (typically containing methanol and acetic acid) for at least 1 hour to precipitate the proteins within the gel matrix.
-
Staining: Remove the fixing solution and add the Coomassie Blue staining solution (0.1% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid)[1]. Incubate the gel in the staining solution for at least 4 hours, or overnight for enhanced sensitivity, with gentle agitation.
-
Destaining: Remove the staining solution and add a destaining solution (typically 20-40% methanol and 10% acetic acid)[1]. Gently agitate the gel, changing the destaining solution several times until the background is clear and the protein bands are distinctly visible.
Ponceau S Staining Protocol (for Membranes)
This protocol is designed for the rapid and reversible staining of proteins transferred to a membrane.
-
Washing: After protein transfer, briefly wash the membrane with deionized water to remove any residual transfer buffer.
-
Staining: Immerse the membrane in Ponceau S staining solution (commonly 0.1% Ponceau S in 5% acetic acid) for 5-15 minutes at room temperature with gentle agitation.[2]
-
Washing: Wash the membrane with deionized water until the background is clear and the protein bands are visible as pink or red bands.[2]
-
Destaining (Optional for Downstream Applications): To proceed with immunodetection, the Ponceau S stain can be completely removed by washing the membrane with a mild alkaline solution, such as 0.1M NaOH, followed by several rinses with water.[2][3]
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the distinct workflows for Coomassie Blue and Ponceau S staining, highlighting the key differences in their procedures.
Mechanism of Action: A Simplified Representation
The interaction between the dyes and proteins is fundamental to the staining process. Both Coomassie Blue and Ponceau S are anionic dyes that bind non-covalently to proteins.
References
A Researcher's Guide to Protein Staining for Quantitative Proteomics: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of meaningful proteomic analysis. While numerous protein staining methods exist, their compatibility and performance in sensitive downstream applications like mass spectrometry-based quantitative proteomics vary significantly. This guide provides a comprehensive comparison of established protein staining methods, offering insights into their performance and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Currently, there is a notable lack of validated data in the scientific literature regarding the use of Acid Red 73 for quantitative proteomics. Its application in this context remains largely unexplored, and therefore, this guide will focus on the well-established and validated methods: Coomassie Brilliant Blue, Silver Staining, and Fluorescent Dyes, providing a benchmark against which any emerging staining protocols would need to be compared.
The Quantitative Proteomics Workflow: A Visual Overview
The journey from a complex biological sample to meaningful quantitative protein data involves a series of critical steps. The choice of protein staining is an integral part of this workflow, directly impacting the quality and reliability of the final results.
A typical experimental workflow for quantitative proteomics using in-gel protein staining.
Performance Comparison of Protein Staining Methods
The selection of an appropriate protein stain is critical for the success of quantitative proteomic experiments. The ideal stain should offer high sensitivity for detecting low-abundance proteins, a wide linear dynamic range for accurate quantification, and compatibility with downstream mass spectrometry. The following table summarizes the key performance characteristics of commonly used protein staining methods.
| Feature | Colloidal Coomassie Blue (G-250) | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | ~1-10 ng[1][2] | ~0.1-1 ng[3][4] | ~0.25-1 ng[5] |
| Linear Dynamic Range | ~1-2 orders of magnitude[6] | Narrow (~1 order of magnitude)[6][7] | >3 orders of magnitude[5][8] |
| Mass Spectrometry Compatibility | High[1][9] | Limited (requires MS-compatible protocols)[3][10] | High[5][11] |
| Protocol Complexity | Simple | Complex, multi-step | Simple |
| Staining Time | 1 hour to overnight[12] | Several hours | ~90 minutes to overnight[5] |
| Inter-protein Variability | Moderate | High | Low[8] |
| Cost | Low | Low to Moderate | High |
Detailed Experimental Protocols
Colloidal Coomassie Brilliant Blue (G-250) Staining
This method offers a good balance of sensitivity and ease of use, with excellent compatibility with mass spectrometry.[1][9]
-
Fixation:
-
Following electrophoresis, place the gel in a clean container with a sufficient volume of fixing solution (e.g., 40% ethanol, 10% acetic acid) to cover the gel.
-
Incubate for at least 1 hour with gentle agitation. For thicker gels, a longer fixation time is recommended.
-
-
Staining:
-
Prepare the colloidal Coomassie staining solution (e.g., 0.1% Coomassie G-250, 10% phosphoric acid, 10% ammonium sulfate, 20% methanol).
-
Decant the fixing solution and add the staining solution.
-
Incubate for 1 to 24 hours with gentle agitation. Staining time can be optimized based on protein abundance.
-
-
Destaining:
-
Decant the staining solution.
-
Wash the gel with deionized water, changing the water several times until the background is clear and protein bands are distinct.
-
Mass Spectrometry-Compatible Silver Staining
Silver staining is highly sensitive but has a narrow linear range and can be less reproducible. It is crucial to use a protocol that omits glutaraldehyde to ensure mass spectrometry compatibility.[3][10]
-
Fixation:
-
Fix the gel in 50% methanol, 12% acetic acid for at least 1 hour, or overnight for best results.[10]
-
-
Washing:
-
Wash the gel with 50% methanol for 20 minutes, followed by two 20-minute washes with ultrapure water.[10]
-
-
Sensitization:
-
Incubate the gel in a freshly prepared 0.02% sodium thiosulfate solution for 1 minute.[10]
-
-
Staining:
-
Rinse the gel twice with ultrapure water for 1 minute each.
-
Incubate the gel in a chilled 0.1% silver nitrate solution for 20 minutes in the dark.[10]
-
-
Development:
-
Rinse the gel twice with ultrapure water for 1 minute each.
-
Develop the gel in a fresh solution of 2% sodium carbonate containing 0.04% formaldehyde until the desired band intensity is reached.[10]
-
-
Stopping:
-
Stop the development by adding a 5% acetic acid solution and incubating for 10 minutes.[10]
-
SYPRO Ruby Fluorescent Staining
Fluorescent stains like SYPRO Ruby offer high sensitivity, a broad dynamic range, and are highly compatible with mass spectrometry.[5][8][11]
-
Fixation:
-
Fix the gel in a solution of 10% methanol and 7% acetic acid for at least 30 minutes (for a 1 mm mini-gel).[5]
-
-
Washing:
-
Wash the gel three times with ultrapure water for 10 minutes each.
-
-
Staining:
-
Place the gel in the SYPRO Ruby protein gel stain, ensuring the gel is fully submerged.
-
Incubate for at least 90 minutes, or overnight for maximum sensitivity, with gentle agitation and protected from light.[5]
-
-
Destaining/Washing:
-
Wash the gel in a solution of 10% methanol and 7% acetic acid for 30 minutes to reduce background fluorescence.[5]
-
Rinse with ultrapure water before imaging.
-
Comparative Visualization of Staining Methodologies
The choice of staining method involves a trade-off between sensitivity, quantitative accuracy, and compatibility with downstream analysis. This diagram illustrates the relationship between these key performance indicators for the discussed staining methods.
Comparison of key performance indicators for common protein staining methods.
References
- 1. Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 3. bioscience.fi [bioscience.fi]
- 4. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abpbio.com [abpbio.com]
- 6. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 7. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. Fast and Sensitive Coomassie Staining in Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. btc.nchu.edu.tw [btc.nchu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. embl.org [embl.org]
Comparative Analysis of Red Acid Dyes for Collagen Staining
A Comparative Guide to Red Acid Dyes for Collagen Staining
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of collagen are critical for understanding fibrosis, tissue engineering, and the extracellular matrix's role in various pathologies. While several histological stains can highlight collagen, red acid dyes are among the most common. This guide provides an objective comparison of the performance of key red acid dyes for collagen staining, supported by experimental data and detailed protocols, to aid in selecting the optimal method for your research needs.
The choice of a red acid dye for collagen staining depends on the specific research question, the required level of specificity, and whether the goal is qualitative visualization or quantitative analysis. The following table summarizes the performance of the most prominent red acid dyes and staining methods used for collagen.
| Feature | Picrosirius Red (PSR) | Masson's Trichrome | Van Gieson's Stain | Ponceau S | Acid Red 87 (Eosin Y) |
| Principle | Anionic dye with sulfonic acid groups that bind to basic amino groups in collagen, enhancing its natural birefringence.[1] | A multi-step, three-color method using dyes of different molecular weights to differentiate collagen from other tissue components.[1] | A combination of picric acid and acid fuchsin that differentially stains collagen and other tissues.[2] | Anionic azo dye that binds to positively charged amino acids in proteins.[3] | An acidic dye that stains basic cytoplasmic components.[4] |
| Specificity for Collagen | High, especially when viewed with polarized light.[1] | Good, but can also stain other acidophilic structures.[5] | Moderate, it effectively differentiates collagen from muscle and cytoplasm.[5] | Low for tissue collagen; primarily used for protein detection on membranes.[6] Can be a substitute for acid fuchsin in Van Gieson's.[7] | Low; it is a general cytoplasmic counterstain.[8][9] |
| Quantitative Capability | Excellent, particularly with polarized light and image analysis software.[1] | Semi-quantitative; can be challenging due to the multi-color nature and potential for background staining.[10] | Limited; less commonly used for rigorous quantitative analysis compared to PSR.[5] | Not applicable for tissue collagen quantification. Primarily for total protein normalization on blots.[11] | Not used for specific collagen quantification. |
| Visualization Method | Bright-field and Polarized Light Microscopy.[1] | Bright-field Microscopy.[5] | Bright-field Microscopy.[5] | Visual inspection of membranes.[3] | Bright-field Microscopy (as part of H&E stain).[9] |
| Collagen Color | Red (Bright-field); Yellow-Orange-Red for thick fibers, Green for thin fibers (Polarized Light).[1] | Blue or Green.[1] | Red to Pink.[5] | Red (on membranes).[3] | Pink (as part of H&E stain).[4] |
| Photostability | Generally considered more fade-resistant than trichrome stains.[5] | Prone to fading over time.[5] | Can be susceptible to fading. Ponceau S as a substitute for acid fuchsin fades less.[5][7] | Not typically used in applications where long-term photostability is critical. | Generally stable under normal microscopy conditions. |
| Advantages | High specificity and sensitivity, allows for quantification of collagen organization.[1] | Provides good architectural context by differentiating multiple tissue components.[12] | Simple, rapid staining procedure.[13] | Reversible, useful for assessing protein transfer before immunoblotting.[3] | Widely used, provides excellent nuclear-cytoplasmic contrast.[9] |
| Disadvantages | May not be as effective in differentiating other tissue components as trichrome stains. | More complex and time-consuming protocol, less specific for collagen than PSR.[12] | Less specific than PSR, not ideal for detailed quantitative analysis.[13] | Not suitable for histological collagen staining.[6] | Not specific for collagen.[8] |
Visualization of Experimental Workflows
The following diagrams illustrate the general experimental workflows for the primary collagen staining methods.
Caption: A generalized workflow for histological staining of collagen in tissue sections.
Caption: A decision tree to guide the selection of an appropriate collagen staining method.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible results. The following are standard protocols for formalin-fixed, paraffin-embedded tissue sections.
Picrosirius Red (PSR) Staining Protocol
This method is highly specific for collagen and is the gold standard for quantitative analysis, especially when paired with polarized light microscopy.[14]
Reagents:
-
Picrosirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.
-
Weigert's Iron Hematoxylin (for nuclear counterstaining, optional).
-
Acidified Water: 0.5% glacial acetic acid in distilled water.[1]
-
Ethanol (graded series: 70%, 95%, 100%).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes and rinse in running tap water for 10 minutes.
-
Stain in Picrosirius Red solution for 60 minutes.[14]
-
Wash in two changes of acidified water.[14]
-
Dehydrate rapidly through graded ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
Masson's Trichrome Staining Protocol
This is a common multi-color stain used to differentiate collagen from other tissue components like muscle and cytoplasm.[12]
Reagents:
-
Bouin's solution or Zenker's fixative (mordant).
-
Weigert's iron hematoxylin.
-
Biebrich scarlet-acid fuchsin solution.
-
Phosphomolybdic/phosphotungstic acid solution.
-
Aniline blue or light green solution.
-
1% acetic acid solution.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's solution overnight at room temperature (optional, but recommended for better results).
-
Rinse in running tap water to remove picric acid.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes, then rinse.
-
Stain with Biebrich scarlet-acid fuchsin for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue or light green solution for 5 minutes to stain collagen.
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate, clear, and mount.
Van Gieson's Staining Protocol
This is a simple and rapid method for differentiating collagen from other tissues.[2]
Reagents:
-
Weigert's iron hematoxylin.
-
Van Gieson's solution (a mixture of picric acid and acid fuchsin).
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes and rinse.
-
Stain with Van Gieson's solution for 1-5 minutes.[15]
-
Dehydrate rapidly through graded ethanol.
-
Clear in xylene and mount.
Other Red Acid Dyes in Related Applications
-
Ponceau S (Acid Red 112): This red anionic dye is primarily used in biochemistry for the rapid and reversible staining of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer.[3][6] It allows for the visualization of total protein and confirmation of transfer efficiency before immunoblotting. While it has been suggested as a substitute for acid fuchsin in Van Gieson's stain for collagen due to better stability against fading, it is not as effective in demonstrating fine collagen fibers.[7]
-
Acid Red 87 (Eosin Y): Eosin Y is a widely used red acid dye, most notably as the "E" in the standard Hematoxylin and Eosin (H&E) stain.[9] It serves as a counterstain, coloring the cytoplasm, muscle, and collagen pink or red.[4][8] However, it is not specific for collagen and is used to provide general morphological context.
Conclusion
For researchers requiring specific and quantitative analysis of collagen, Picrosirius Red staining combined with polarized light microscopy is the recommended method.[1] It offers high specificity and allows for the assessment of collagen fiber organization. Masson's Trichrome is a valuable alternative when the overall tissue architecture and the relationship of collagen to other cellular components are of primary interest.[12] Van Gieson's stain provides a rapid and simple method for qualitative collagen visualization.[13] While other red acid dyes like Ponceau S and Eosin Y are important reagents in the lab, their primary applications are not in the specific staining of tissue collagen for detailed analysis. The choice of staining method should be guided by the specific experimental goals, balancing the need for specificity, quantitative data, and contextual tissue information.
References
- 1. benchchem.com [benchchem.com]
- 2. saint-bio.com [saint-bio.com]
- 3. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 4. High Purity Eosin Y CAS 17372-87-1 Acid Red 87 Dye for Biological Stain - Eosin Y and D&C Red No. 22 [jqmaterial.en.made-in-china.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stainsfile.com [stainsfile.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. macsenlab.com [macsenlab.com]
- 10. 3helix.com [3helix.com]
- 11. researchgate.net [researchgate.net]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
A Comparative Guide to Protein Stains for Western Blotting Membranes: Acid Red 73, Ponceau S, and Coomassie Brilliant Blue
For researchers, scientists, and drug development professionals engaged in protein analysis, the visualization of proteins on blotting membranes is a critical step to verify transfer efficiency before proceeding to immunodetection. The choice of stain can significantly impact the sensitivity, workflow, and downstream applications of a Western blot. This guide provides an objective comparison of the performance of Acid Red 73, Ponceau S, and Coomassie Brilliant Blue on nitrocellulose and polyvinylidene difluoride (PVDF) membranes, supported by experimental data and detailed protocols.
Note on this compound: Direct comparative studies specifically referencing "this compound" for Western blot membrane staining are limited in the reviewed literature. However, this compound, also known as Brilliant Crocein MOO, is a major component of some commercial stains, such as Alta, which has been reported to have a sensitivity comparable to Ponceau S.[1] Therefore, for the purpose of this guide, the performance characteristics of this compound are considered to be similar to those of Ponceau S.
Quantitative Performance Comparison
The selection of a protein stain often depends on the required sensitivity and its compatibility with the chosen blotting membrane. The following table summarizes the key quantitative performance indicators for this compound (represented by Ponceau S), Ponceau S, and Coomassie Brilliant Blue.
| Feature | This compound (as Ponceau S) | Ponceau S | Coomassie Brilliant Blue R-250 |
| Detection Limit | ~200 ng[2] | ~200 ng[2][3] | ~50 ng[3] |
| Staining Time | 5-10 minutes | 5-10 minutes[3] | ~5 minutes[2] |
| Destaining Time | 1-5 minutes (water wash) | 1-5 minutes (water wash)[3] | 5-10 minutes (methanol/acetic acid)[2] |
| Reversibility | Yes (water or TBST wash)[3] | Yes (water or TBST wash)[3] | No (irreversible binding)[3] |
| Nitrocellulose Compatibility | Yes[2][3] | Yes[2][3] | No (can dissolve membrane)[2] |
| PVDF Compatibility | Yes[2][3] | Yes[2][3] | Yes[2][3] |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results in Western blotting. Below are the standard methodologies for using Ponceau S and Coomassie Brilliant Blue to stain proteins on blotting membranes.
Ponceau S Staining Protocol (for Nitrocellulose and PVDF Membranes)
Materials:
-
Blotting membrane (Nitrocellulose or PVDF) with transferred proteins
-
Ponceau S staining solution (0.1% Ponceau S in 5% acetic acid)
-
Deionized water or Tris-buffered saline with Tween 20 (TBST)
-
Shallow tray for staining and washing
Procedure:
-
Following protein transfer, place the blotting membrane in a clean, shallow tray.
-
Add a sufficient volume of Ponceau S staining solution to completely submerge the membrane.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.[3]
-
Pour off the staining solution. The solution can often be reused.
-
Wash the membrane with deionized water or TBST for 1-5 minutes, or until the protein bands are clearly visible against a faint background.[3] Avoid prolonged washing as it can lead to destaining of the protein bands.
-
Image the membrane to document the transfer efficiency.
-
To completely remove the stain for subsequent immunodetection, continue washing the membrane with deionized water or TBST until the red color is no longer visible.
Coomassie Brilliant Blue R-250 Staining Protocol (for PVDF Membranes)
Materials:
-
PVDF membrane with transferred proteins
-
Coomassie Brilliant Blue staining solution (0.1% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining solution (40% methanol, 10% acetic acid)
-
Deionized water
-
Shallow tray for staining and washing
Procedure:
-
After protein transfer, place the PVDF membrane in a clean, shallow tray.
-
Rinse the membrane briefly with deionized water.
-
Add enough Coomassie Brilliant Blue staining solution to cover the membrane.
-
Incubate for approximately 5 minutes at room temperature with gentle agitation.[2]
-
Remove the staining solution.
-
Add destaining solution and agitate for 5-10 minutes, or until the protein bands are clearly visible against a clear background.[2] Change the destaining solution if necessary.
-
Rinse the membrane thoroughly with deionized water.
-
Allow the membrane to air dry for documentation. Note that Coomassie Brilliant Blue staining is generally irreversible and not suitable for subsequent immunodetection.[3]
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the key differences between the stains, the following diagrams are provided.
References
Unveiling the Specificity of Acid Red 73: A Comparative Guide to its Cross-Reactivity with Non-Protein Molecules
For researchers, scientists, and drug development professionals utilizing Acid Red 73 in their assays, understanding its potential for non-specific binding is critical for data accuracy and interpretation. This guide provides a comparative analysis of the cross-reactivity of this compound with various non-protein molecules, supported by available experimental insights. The objective is to equip users with the knowledge to anticipate and mitigate potential interferences in their experimental designs.
Executive Summary
This compound, a sulfonated diazo dye, is commonly employed in various biological staining and quantification applications. While its interaction with proteins is well-documented, its cross-reactivity with non-protein molecules is a less explored area of significant importance. This guide synthesizes available information to present a comparative overview of this compound's interactions with molecules such as polysaccharides and nucleic acids, and discusses potential interference in biochemical assays. Due to a scarcity of direct quantitative data for this compound with a broad range of non-protein molecules, this guide also draws inferences from studies on structurally similar dyes and general principles of dye-molecule interactions.
Comparison of this compound Cross-Reactivity with Non-Protein Molecules
The following table summarizes the known and potential interactions of this compound with various non-protein molecules. It is important to note that direct quantitative binding data for this compound is limited in the public domain.
| Non-Protein Molecule | Interaction with this compound (or similar anionic dyes) | Potential for Interference in Assays | Supporting Evidence/Inference |
| Polysaccharides | |||
| Cationic Polysaccharides (e.g., Chitosan) | Strong interaction due to electrostatic attraction between the anionic dye and cationic polymer. | High | Cationic polysaccharides have been shown to be highly effective in removing anionic dyes from solutions, indicating a strong binding interaction. |
| Anionic Polysaccharides (e.g., Pectin, Carrageenans, Alginic Acid) | Repulsion between the anionic dye and the anionic polysaccharide is expected, leading to minimal interaction. | Low | Studies on dye removal from effluents show that anionic polysaccharides are not effective in binding anionic dyes due to electrostatic repulsion.[1] |
| Nonionic Polysaccharides (e.g., Galactomannans, Starch) | Interaction is variable and structure-dependent. Galactomannans show potential for hydrogen bonding and hydrophobic interactions, while starch shows limited interaction.[1] | Moderate to Low | The specific structure of the polysaccharide, including the presence of residues that can engage in hydrogen bonding or hydrophobic interactions, determines the extent of binding.[1] |
| Nucleic Acids (DNA, RNA) | Limited direct evidence for significant interaction. As nucleic acids are polyanionic, electrostatic repulsion with the anionic this compound is expected. | Low | The negatively charged phosphate backbone of nucleic acids would likely repel the anionic sulfonate groups of this compound.[2] However, some dyes can interact with nucleic acids through intercalation or groove binding, though this is less common for sulfonated azo dyes.[3] |
| Small Molecule Drugs | Interaction is highly dependent on the specific drug's structure and charge. No specific data found for this compound. | Variable | General principles suggest that cationic small molecules could interact with this compound. Interference in biochemical assays by various small molecules has been reported, but not specifically for this dye. |
| Lipids/Detergents | Potential for hydrophobic interactions between the aromatic rings of this compound and the nonpolar regions of lipids or detergent micelles. | Moderate | While specific studies on this compound are lacking, lipaemia is a known interferent in many clinical chemistry assays.[4] |
| Other Small Molecules (e.g., Bilirubin, Ascorbic Acid) | No direct data for this compound. However, these molecules are known to interfere in various biochemical assays. | Potential | Bilirubin and ascorbic acid are known to interfere with peroxidase-linked and other colorimetric assays, suggesting they could potentially interact with or affect the spectral properties of dyes like this compound.[4][5] |
Experimental Protocols
General Protocol for Assessing Dye-Molecule Interaction via Spectrophotometry
This protocol outlines a general approach to quantify the interaction between this compound and a non-protein molecule of interest.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a concentrated stock solution of the non-protein molecule to be tested in the same buffer.
-
-
Spectrophotometric Analysis:
-
Determine the absorbance spectrum (e.g., 300-700 nm) of a dilute solution of this compound to identify its maximum absorbance wavelength (λmax).
-
In a series of cuvettes or a microplate, prepare mixtures containing a fixed concentration of this compound and varying concentrations of the non-protein molecule. Include a control with only this compound.
-
Incubate the mixtures for a defined period at a specific temperature to allow for any interaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each mixture at the λmax of this compound.
-
A change in absorbance (increase or decrease) or a shift in the λmax upon addition of the non-protein molecule indicates an interaction.
-
The binding affinity (e.g., dissociation constant, Kd) can be calculated by fitting the absorbance data to a suitable binding model (e.g., Scatchard plot, non-linear regression).
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of this compound with a non-protein molecule.
References
- 1. Natural polysaccharides and their interactions with dye molecules: applications in effluent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleic acid - Wikipedia [en.wikipedia.org]
- 3. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Total Protein Stains: Evaluating the Sensitivity of Acid Red 73 and Other Common Stains
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following electrophoretic separation are fundamental to experimental success. The choice of a total protein stain is a critical decision that directly impacts the sensitivity of detection and the compatibility with downstream analytical methods. This guide provides an objective comparison of Acid Red 73 against other widely used total protein stains, supported by a summary of their performance data and detailed experimental protocols.
Overview of Total Protein Staining Techniques
Total protein staining is an essential step to visualize the entire protein profile on a polyacrylamide gel or a blotting membrane. This allows for the verification of protein separation, assessment of sample loading consistency, and determination of protein transfer efficiency in Western blotting. An ideal protein stain should exhibit high sensitivity, a broad linear dynamic range for accurate quantification, be cost-effective, and not interfere with subsequent analyses such as mass spectrometry or immunoblotting.
This guide focuses on a comparative analysis of the following total protein stains:
-
This compound
-
Coomassie Brilliant Blue
-
Ponceau S
-
Amido Black
-
SYPRO Ruby (Fluorescent Stain)
Comparative Analysis of Staining Sensitivity
The primary metric for comparing protein stains is the limit of detection (LOD), which represents the minimum amount of a protein that can be reliably visualized. The following table summarizes the approximate LOD for each stain, compiled from available experimental data.
| Stain | Limit of Detection (LOD) | Key Characteristics | Downstream Compatibility |
| This compound | Data not widely available; reported to be less sensitive than Coomassie Blue.[1] | A rapid staining option. | Information not widely available. |
| Coomassie Brilliant Blue R-250 | ~100 ng | The traditional standard, requires a separate destaining step. | Compatible with mass spectrometry. |
| Colloidal Coomassie G-250 | ~10-30 ng[2][3] | Higher sensitivity and lower background than R-250.[4] | Compatible with mass spectrometry. |
| Ponceau S | ~100-250 ng[5][6] | Rapid and reversible staining, primarily for membranes.[5] | Reversible nature allows for subsequent immunoblotting.[7][8] |
| Amido Black | ~50 ng[7] | More sensitive than Ponceau S, but may interfere with immunodetection.[5][9] | May interfere with downstream immunodetection.[5][9] |
| SYPRO Ruby | ~0.25-1 ng[10][11] | A highly sensitive fluorescent stain with a wide linear dynamic range.[2] | Compatible with mass spectrometry. |
Detailed Experimental Protocols
Reproducibility in protein staining is highly dependent on standardized protocols. The following sections provide detailed methodologies for each of the compared stains.
This compound Staining Protocol
-
Fixation: Immerse the polyacrylamide gel in a fixing solution (e.g., 10% acetic acid, 40% methanol) for 15-30 minutes.
-
Staining: Incubate the gel in a 0.1% (w/v) this compound solution in 10% acetic acid for approximately 10 minutes with gentle agitation.
-
Destaining: Briefly wash the gel in a destaining solution (10% acetic acid) until protein bands are clearly visible against a lighter background.
-
Final Wash: Rinse the gel with deionized water prior to imaging.
Coomassie Brilliant Blue Staining Protocol
-
Fixation: Fix the gel in a solution of 50% methanol and 10% acetic acid for a minimum of 30 minutes.
-
Staining: Immerse the gel in a 0.1% (w/v) Coomassie Brilliant Blue R-250 solution (in 50% methanol, 10% acetic acid) for at least 1 hour with gentle agitation.
-
Destaining: Transfer the gel to a destaining solution (e.g., 10% acetic acid, 40% methanol) and agitate. Replace the destaining solution periodically until the background is clear and protein bands are distinct.
-
Storage: The gel can be stored in 7% acetic acid.
Ponceau S Staining Protocol (for Membranes)
-
Post-Transfer Wash: Briefly rinse the blotting membrane (nitrocellulose or PVDF) with deionized water after protein transfer.
-
Staining: Incubate the membrane in a 0.1% (w/v) Ponceau S solution in 5% acetic acid for 5-10 minutes at room temperature.
-
Destaining: Wash the membrane with deionized water until the red protein bands are clearly visible against a faint background.
-
Reversibility: The stain can be completely removed by washing the membrane with TBS-T or a mild alkaline solution before proceeding to the blocking step for immunoblotting.
Amido Black Staining Protocol
-
Washing: Wash the transfer membrane three times for 5 minutes each with water.[9]
-
Staining: Immerse the membrane in a 0.1% (w/v) Amido Black solution (in 25% isopropanol, 10% acetic acid) for 1 minute.[9]
-
Destaining: Destain the membrane with 5% acetic acid for 1 minute, repeating the step once.[9]
-
Rinsing: Rinse the membrane twice with water for 10 minutes each before air drying.[9]
SYPRO Ruby Fluorescent Staining Protocol
-
Fixation: Fix the gel in a solution of 50% methanol and 7% acetic acid for 30 minutes. Repeat this step with fresh fixing solution.
-
Washing: Wash the gel twice with deionized water for 15 minutes each.
-
Staining: Incubate the gel in SYPRO Ruby protein gel stain for a minimum of 3 hours (overnight for maximum sensitivity) at room temperature with gentle agitation and protected from light.[10]
-
Final Wash: Wash the gel with deionized water for 30 minutes.
-
Imaging: Visualize the gel using a fluorescence imaging system with appropriate excitation and emission filters (e.g., excitation at ~470 nm, emission at ~618 nm).
Visual Representations of Methodologies
Experimental Workflow for Visible Dye Staining
Caption: A generalized workflow for visible protein stains like Coomassie Blue.
Logical Comparison of Protein Stain Attributesdot
References
- 1. researchgate.net [researchgate.net]
- 2. pmscf.dbmr.unibe.ch [pmscf.dbmr.unibe.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. stainsfile.com [stainsfile.com]
- 6. biozym.com [biozym.com]
- 7. PAGE-SDS Laemmli Protocol [wolfson.huji.ac.il]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. Ten Minute Stain to Detect Proteins in Polyacrylamide Electrophoresis Gels with Direct Red 81 and Amido Black - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bif.wisc.edu [bif.wisc.edu]
- 11. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acid Red 73: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Acid Red 73, a synthetic azo dye also known as Brilliant Crocein, is critical for ensuring laboratory safety and environmental protection. Due to its classification as a substance severely hazardous to water, adherence to strict disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Logistical Information
Before handling this compound, it is crucial to be aware of its properties and associated hazards. While some classifications may vary, it is best practice to treat this chemical with caution.
Summary of Key Data:
| Parameter | Information | Source |
| Synonyms | Brilliant Crocein MOO, C.I. This compound, CI 27290 | [1][2] |
| CAS Number | 5413-75-2 | [1] |
| Chemical Formula | C₂₂H₁₄N₄Na₂O₇S₂ | [3] |
| Hazards | Harmful if swallowed; may cause eye, skin, and respiratory irritation.[3][4] Possible risks of irreversible effects.[3] Severely hazardous to water (WGK 3).[5] | |
| Personal Protective Equipment (PPE) | Chemical safety goggles or eyeshields, chemical-resistant gloves, N95 dust mask or approved respirator.[3][5] |
Personal Protective Equipment (PPE) and Handling
To minimize exposure and ensure personal safety when handling this compound powder or solutions, the following PPE is mandatory:
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection : Use chemical-resistant gloves to prevent skin contact.[3]
-
Respiratory Protection : To avoid inhalation of the powder, use an approved N95 dust mask or a respirator, especially when dust may be generated.[3][5]
-
Ventilation : Always handle this compound in a well-ventilated area or within a chemical fume hood.[3]
Accidental Spill Cleanup Protocol
In the event of a spill, immediate and proper cleanup is necessary to prevent contamination and exposure.
-
Evacuate and Ventilate : Ensure the area is well-ventilated.
-
Don PPE : Before cleaning, put on all required personal protective equipment (goggles, gloves, respirator).
-
Contain Spill : Prevent the powder from becoming airborne. Avoid generating dust.[3]
-
Collect Material : Carefully vacuum or sweep up the spilled material.[3]
-
Place in Container : Transfer the collected material into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[1][3]
-
Decontaminate Area : Clean the spill area thoroughly.
-
Wash Hands : Wash hands thoroughly with soap and water after handling is complete.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all applicable regulations. Improper disposal, such as discharge into sewer systems, is unacceptable due to the chemical's high water hazard classification.[5]
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to federal, state, and local regulations.[3] Given its WGK 3 rating, it should be managed as hazardous waste.
-
Waste Collection :
-
Collect all waste containing this compound (solid powder, contaminated materials, and solutions) in a dedicated, leak-proof, and corrosion-resistant container.[6]
-
For empty chemical containers, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
-
Labeling : Clearly label the waste container as "Hazardous Waste - this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]
-
Final Disposal :
-
Do not discharge this compound waste down the drain or into any sewer system.
-
Arrange for disposal through your institution's EHS office or a licensed hazardous waste management company.[6]
-
Potential disposal methods include controlled incineration at a licensed chemical destruction plant.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 酸性红 73 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Acid red 73
Essential Safety and Handling Guide for Acid Red 73
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound, a synthetic azo dye. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a red, odorless powder that can cause irritation to the eyes, skin, and respiratory tract. It is harmful if swallowed.[1] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Notes |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times when handling the powder or solutions. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] |
| Respiratory Protection | Approved Respirator | A NIOSH-approved N95 dust mask or higher is necessary when handling the powder.[3][4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to prevent skin contact. |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
Operational Plan:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[1]
-
Weighing:
-
Conduct all weighing of this compound powder within a chemical fume hood to control airborne dust.
-
Use a disposable weigh boat to prevent cross-contamination.
-
Handle the powder gently to minimize dust generation.
-
-
Dissolving:
-
When preparing solutions, slowly add the this compound powder to the solvent (e.g., water) to avoid splashing.
-
Stir the solution within the fume hood until the dye is fully dissolved.
-
-
Storage:
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Response Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For larger spills, create a dike around the spill using an inert absorbent material like sand or vermiculite.[5][6]
-
Clean-up:
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan
Disposal of this compound and its waste must comply with local, state, and federal regulations. As an azo dye, specific disposal methods are required.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound (e.g., excess solutions, contaminated materials) in a clearly labeled, sealed, and leak-proof container.
-
-
Neutralization (for acidic solutions):
-
If the waste is in an acidic solution, it should be neutralized. Slowly add a base such as sodium bicarbonate until the pH is between 6 and 8.[3] Monitor the pH using test strips.
-
-
Chemical Treatment:
-
Due to its classification as an azo dye, consider chemical treatment methods like oxidation or reduction to decolorize and degrade the dye before final disposal. This often involves specialized procedures and should be carried out by trained personnel.
-
-
Final Disposal:
-
The treated waste must be disposed of through a licensed chemical waste disposal service. Do not pour this compound waste down the drain.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
